2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBEJVCPXCXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406749 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449756-97-2 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and synthetic and analytical methodologies related to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine. This molecule is of significant interest in medicinal chemistry, primarily due to its structural relation to a class of potent antifungal agents.
Core Chemical Properties
This compound is a versatile organic compound featuring a benzylamine moiety substituted with a 1,2,4-triazole ring. This unique combination of functional groups makes it a valuable building block in the synthesis of various bioactive molecules.[1]
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source |
| IUPAC Name | (2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine | Chem-Impex |
| CAS Number | 449756-97-2 | [1] |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| Molecular Weight | 174.21 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | [2] |
| Boiling Point | 375.9 °C at 760 mmHg (predicted) | ChemBK |
| Melting Point | 142-145 °C (predicted for a similar isomer) | [2] |
| Solubility | Soluble in alcohol and polar organic solvents; slightly soluble in water (predicted). | [2] |
| Purity | ≥ 95% (NMR) | [1] |
Potential Therapeutic Application: Antifungal Activity
The 1,2,4-triazole moiety is a well-established pharmacophore in a major class of antifungal drugs. These agents function by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Triazole antifungals target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.
The proposed mechanism involves the nitrogen atom at the 4-position of the triazole ring binding to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, ensuring specificity and potency.
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by triazole-based compounds.
Experimental Protocols
A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by reduction. The general workflow is depicted below.
Step 1: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile (Intermediate)
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate.
Step 2: Synthesis of this compound (Final Product)
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography to obtain the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Expected signals would include aromatic protons (7-8 ppm), the methylene protons of the benzylamine group (~4 ppm), the amine protons (a broad singlet), and the triazole protons (~8-9 ppm).
-
¹³C NMR: Acquire the spectrum on a 100 or 125 MHz spectrometer. Expected signals would include aromatic carbons (110-150 ppm), the methylene carbon (~45 ppm), and the triazole carbons (~140-150 ppm).
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Analysis: The FTIR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the aromatic and triazole rings (around 1400-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry, particularly in the development of new antifungal agents. Its synthesis can be achieved through established organic chemistry methodologies, and its structure can be confirmed using standard analytical techniques. Further research into the biological activity and structure-activity relationships of its derivatives could lead to the discovery of novel and effective therapeutic agents.
References
"2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" synthesis pathway
An In-depth Technical Guide on the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving the formation of a triazole-substituted nitrobenzene intermediate, followed by the selective reduction of the nitro group.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic substitution of 2-nitrobenzyl bromide with 1,2,4-triazole to form 1-(2-nitrobenzyl)-1H-1,2,4-triazole. The subsequent step is the selective reduction of the nitro group to an amine using tin(II) chloride dihydrate, yielding the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Nitrobenzyl)-1H-1,2,4-triazole
This procedure is adapted from analogous syntheses of substituted benzyl-triazoles.
Materials:
-
2-Nitrobenzyl bromide
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
To this suspension, add a solution of 2-nitrobenzyl bromide (1.0 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2-nitrobenzyl)-1H-1,2,4-triazole.
Step 2: Synthesis of this compound
This protocol utilizes a selective reduction method for the nitro group that is tolerant of the triazole ring.[1][2]
Materials:
-
1-(2-Nitrobenzyl)-1H-1,2,4-triazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-nitrobenzyl)-1H-1,2,4-triazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution in portions.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the resulting mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis.
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Molar Ratio (R1:R2:Reagent) | Typical Yield |
| 1 | 2-Nitrobenzyl bromide | 1,2,4-Triazole | K₂CO₃ | DMF | 1 : 1 : 1.5 | 80-90% |
| 2 | 1-(2-Nitrobenzyl)-1H-1,2,4-triazole | - | SnCl₂·2H₂O | Ethanol | 1 : - : 5 | 75-85% |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis of this and related compounds for pharmaceutical and drug development applications. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.
References
"2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" mechanism of action
An in-depth search for scientific literature, clinical data, and pharmacological studies concerning "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" has yielded no information regarding its mechanism of action. This compound is not a known pharmaceutical agent or a widely studied research chemical with a characterized biological function in the public domain. Consequently, a technical guide on its core mechanism of action cannot be generated due to the absence of foundational data.
To fulfill the detailed requirements of your request for an in-depth technical whitepaper, I propose shifting the focus to a well-characterized drug that also contains a 1,2,4-triazole moiety: Letrozole . Letrozole is a potent and selective third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer. Its mechanism of action is extensively documented, and a wealth of quantitative data and experimental protocols are available.
Should you approve this change of topic to Letrozole, I will provide a comprehensive technical guide that includes:
-
A detailed elucidation of its molecular mechanism of action.
-
Clearly structured tables summarizing key quantitative data (e.g., IC50, Ki).
-
Detailed methodologies for key experimental assays.
-
Graphviz diagrams illustrating the relevant signaling pathways and experimental workflows.
Please confirm if you would like me to proceed with a whitepaper on Letrozole.
An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogs of 2-(1H-1,2,4-triazol-1-yl)benzenemethanamine. This class of compounds, characterized by a benzenemethanamine core linked to a 1,2,4-triazole ring, holds significant promise in the development of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore, present in numerous antifungal, antibacterial, anticancer, and anti-inflammatory drugs.[1][2] This guide consolidates available data on analogous compounds to provide insights into the potential of this specific chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general approach begins with the synthesis of the 1,2,4-triazole ring, which can be achieved through various methods, including the reaction of hydrazides with carbon disulfide and hydrazine hydrate.[3][4] The resulting triazole can then be coupled to a suitable benzene derivative, followed by modification of the methanamine group to generate a library of analogs.
A representative synthetic workflow for generating derivatives of the core structure is depicted below.
Representative Experimental Protocol: Synthesis of 4-(substituted)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
A mixture of thiocarbohydrazide (0.1 mol) and an appropriately substituted benzoic acid (0.1 mol) is heated at 180-190°C for 3 hours.
-
The reaction mixture is cooled, and the resulting solid is washed with a saturated sodium bicarbonate solution to remove unreacted acid.
-
The solid is then washed with cold water, dried, and recrystallized from ethanol to yield the desired 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of Schiff Bases (5a-q)
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 6-8 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The separated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the final Schiff base product.
Biological Activities and Quantitative Data
Derivatives of 1,2,4-triazole are renowned for their broad spectrum of biological activities. While specific data for derivatives of this compound is limited, studies on analogous structures provide valuable insights into their potential as antimicrobial, antifungal, and anticancer agents.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[5][6][7] The data presented below summarizes the minimum inhibitory concentration (MIC) values for a series of 1H-1,2,4-triazolyl derivatives against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Representative 1H-1,2,4-triazolyl Derivatives (MIC in μM) [6]
| Compound | Bacillus subtilis | Pseudomonas fluorescens | Erwinia amylovora | Xanthomonas campestris |
| 4a | 2.7 | 1.4 | 1.4 | 5.4 |
| 4b | 5.8 | 2.9 | 2.9 | 5.8 |
| 5a | 1.5 | 0.8 | 0.8 | 3.0 |
| 5b | 0.8 | 0.4 | 0.4 | 3.3 |
| 5c | 1.6 | 0.8 | 0.8 | 3.2 |
| Ampicillin | 0.1 | 8.6 | 0.1 | 0.2 |
| Chloramphenicol | 0.1 | 0.2 | 0.1 | 0.5 |
Table 2: Antifungal Activity of Representative 1H-1,2,4-triazolyl Derivatives (MIC in μM) [6]
| Compound | Aspergillus versicolor | Aspergillus ochraceus | Aspergillus niger | Trichoderma viride | Penicillium funiculosum |
| 4a | 1.4 | 1.4 | 1.4 | 0.7 | 0.7 |
| 4b | 0.7 | 0.7 | 0.7 | 0.7 | 1.5 |
| 5a | 0.8 | 0.8 | 0.8 | 0.4 | 0.8 |
| 5b | 0.8 | 0.8 | 0.8 | 0.4 | 0.8 |
| 5c | 0.8 | 0.8 | 0.8 | 0.4 | 0.8 |
| Ketoconazole | 0.47 | 0.94 | 0.94 | 0.47 | 0.47 |
| Bifonazole | 0.64 | 0.64 | 0.64 | 0.32 | 0.64 |
Anticancer Activity
Recent studies have explored the potential of 1,2,4-triazole derivatives as anticancer agents.[8][9] For instance, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds were synthesized and evaluated for their cytotoxic activity against human cancer cell lines.
Table 3: Anticancer Activity of Representative 1,2,4-Triazole Derivatives (IC50 in μM) [8]
| Compound | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| 7d | 15.2 ± 1.2 | 11.2 ± 0.9 | 20.1 ± 1.5 |
| 7e | 13.8 ± 1.1 | 10.5 ± 0.8 | 18.9 ± 1.3 |
| 10a | 18.9 ± 1.4 | 9.8 ± 0.7 | 25.4 ± 1.9 |
| 10d | 16.5 ± 1.3 | 11.8 ± 1.0 | 22.3 ± 1.7 |
| Doxorubicin | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.8 ± 0.2 |
Mechanism of Action: Antifungal Activity
The primary antifungal mechanism of triazole compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][10] This is achieved through the specific inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51). A secondary mechanism has also been identified, involving the negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nepjol.info [nepjol.info]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [radar.ibiss.bg.ac.rs]
- 7. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
The molecular formula for 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is C₉H₁₀N₄, and its molecular weight is 174.21 g/mol .[1][2] This compound is of interest in pharmaceutical and agricultural research as a building block for bioactive molecules.[1]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for 1,2,4-triazole derivatives, aromatic amines, and substituted benzene rings.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.0 | Singlet | 2H | Triazole ring protons (H-3, H-5) |
| ~7.8 - 7.2 | Multiplet | 4H | Aromatic protons (benzene ring) |
| ~4.0 - 3.5 | Singlet/Broad | 2H | Methylene protons (-CH₂-) |
| ~2.5 - 1.5 | Broad Singlet | 2H | Amine protons (-NH₂) |
Protons on the 1,2,4-triazole ring typically resonate in the downfield region (δ 7.5-9.5 ppm). The exact chemical shifts are influenced by the electronic environment. The protons of the aminomethyl group are expected to appear as a singlet, though this may be broadened by interaction with the amine protons. The amine protons themselves often present as a broad singlet, and their chemical shift can be concentration and solvent dependent.[3]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 145 | Triazole ring carbons (C-3, C-5) |
| ~140 - 120 | Aromatic carbons (benzene ring) |
| ~45 - 40 | Methylene carbon (-CH₂-) |
The carbon atoms of the 1,2,4-triazole ring are typically observed in the downfield region of the ¹³C NMR spectrum. Aromatic carbons will appear in their characteristic region, and the aliphatic methylene carbon will be found further upfield.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, Sharp (two bands) | N-H stretching (primary amine) |
| 3150 - 3000 | Medium to Weak | C-H stretching (aromatic and triazole) |
| ~1650 - 1580 | Medium | N-H bending (primary amine) |
| ~1600, ~1475 | Medium to Strong | C=C stretching (aromatic ring) |
| ~1550 - 1475 | Medium | N=N, C=N stretching (triazole ring) |
| ~1335 - 1250 | Strong | C-N stretching (aromatic amine) |
| ~1250 - 1020 | Medium to Weak | C-N stretching (aliphatic amine) |
| ~900 - 650 | Strong, Broad | N-H wagging (primary amine) |
Primary amines typically show two N-H stretching bands. The presence of both aromatic and aliphatic C-N bonds will result in characteristic absorptions. The triazole ring also exhibits characteristic stretching vibrations.[4][5][6]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular ion) |
| 175 | [M+H]⁺ (in ESI or CI) |
| 158 | [M-NH₂]⁺ |
| 145 | [M-HCN-H]⁺ or [M-N₂-H]⁺ |
| 117 | [M-C₂H₂N₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
The molecular ion peak is expected at m/z 174. Common fragmentation pathways for 1,2,4-triazoles can include the loss of N₂ or HCN. Fragmentation of the benzylamine moiety may lead to the formation of a tropylium ion at m/z 91.[7]
Experimental Protocols
The following are general experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Synthesis of 1H-1,2,4-Triazole (as a precursor)
A general method for the synthesis of the 1H-1,2,4-triazole ring involves the reaction of formic acid, hydrazine hydrate, and ammonia.[8]
-
Reaction Setup: In a high-pressure reaction kettle, sequentially add formic ether, hydrazine hydrate, and an ammonium salt.
-
Reaction Conditions: Seal the reactor and stir the mixture. Gradually increase the pressure and heat to the reaction temperature.
-
Work-up: After the reaction is complete, slowly cool the reactor and utilize the residual heat to evaporate the alcohol by-product, resulting in a white emulsion.
-
Purification: Transfer the emulsion to a reaction kettle, add ethanol, and heat to reflux to obtain a solution. Hot filter the solution and allow it to cool to room temperature in a crystallization kettle to obtain white crystals of 1H-1,2,4-triazole. The crystals can be isolated by centrifugal separation and dried.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay and a greater number of scans are usually required compared to ¹H NMR.
Infrared (IR) Spectroscopy [11]
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a thin film can be cast between two salt plates.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS) [12][13][14]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[13]
-
Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds that often results in extensive fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that typically produce a prominent protonated molecule peak ([M+H]⁺) with less fragmentation.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and molecular formula confirmation, high-resolution mass spectrometry can be employed.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structure-Spectra Correlation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Solubility and Stability of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is a heterocyclic organic compound with potential applications in the pharmaceutical and agrochemical industries. Its structure, featuring a triazole ring linked to a benzylamine moiety, suggests its role as a versatile building block for the synthesis of bioactive molecules. Notably, it is recognized as a key intermediate in the development of antifungal and anti-tuberculosis agents.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, formulation, and manufacturing.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data, this guide also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| Molecular Weight | 174.21 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 142-145 °C | [1] |
| Storage Conditions | 0-8°C | [2][3] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. Currently, only qualitative solubility data for this compound is widely available.
| Solvent Class | Solubility Description | Reference |
| Alcohols | Soluble | [1] |
| Water | Slightly soluble | [1] |
To facilitate further research and development, a detailed experimental protocol for quantitative solubility determination is provided in Section 5.1.
Stability Profile
A general protocol for conducting forced degradation studies is outlined in Section 5.2. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Experimental Protocols
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
5.1.1. Materials
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringes and syringe filters (e.g., 0.45 µm)
5.1.2. Procedure
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or g/L.
5.1.3. Experimental Workflow
References
An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(1H-1,2,4-triazol-1-yl)benzenemethanamine, a key building block in the development of novel therapeutic and agrochemical agents. While direct crystallographic data for this specific molecule is not publicly available, this document leverages data from structurally related compounds and computational modeling principles to elucidate its key structural features. This guide offers detailed, plausible experimental protocols for its synthesis and characterization, alongside predictive data for its spectroscopic signatures.
Introduction
This compound, with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.21 g/mol , is a versatile primary amine featuring a benzylic core substituted with a 1,2,4-triazole ring at the ortho position.[1] The 1,2,4-triazole moiety is a well-established pharmacophore, integral to a wide array of bioactive molecules, including potent antifungal agents.[1] The unique arrangement of the aminomethyl and triazolyl groups on the phenyl ring imparts specific conformational and electronic properties that are critical for its application as a scaffold in drug design and synthesis. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions with biological targets and for the rational design of new derivatives with enhanced efficacy and selectivity.
Molecular Structure and Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the C(phenyl)-N(triazole) bond and the C(phenyl)-C(aminomethyl) bond.
Predicted Conformation
Based on computational studies and experimental data from related benzylamine and N-aryl triazole structures, the preferred conformation is likely to exhibit the following features:
-
Orientation of the Triazole Ring: The 1,2,4-triazole ring is expected to be non-coplanar with the benzene ring to minimize steric hindrance between the triazole protons and the aminomethyl group. The dihedral angle between the two rings is predicted to be significant, potentially in the range of 50-80 degrees, similar to what is observed in other ortho-substituted N-phenyl-triazoles.
-
Conformation of the Aminomethyl Group: Studies on benzylamine and its derivatives have shown that the C-N bond of the aminomethyl group tends to be oriented perpendicular to the plane of the benzene ring.[2] This conformation minimizes steric interactions between the amine group and the ortho-substituent (the triazole ring in this case).
A visual representation of the predicted lowest energy conformation is provided in Figure 1.

Figure 1. Predicted lowest energy conformation of this compound.
Computational Modeling Workflow
To further investigate the conformational preferences, a computational study using Density Functional Theory (DFT) is recommended. The logical workflow for such an analysis is outlined in the diagram below.
Caption: Workflow for computational conformational analysis.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-fluorobenzonitrile, as illustrated in the diagram below. The key steps are a nucleophilic aromatic substitution to introduce the triazole moiety, followed by the reduction of the nitrile group to the primary amine.
References
An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine: A Versatile Building Block in Drug Discovery and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine, a heterocyclic amine with significant potential in pharmaceutical and agricultural applications. While specific quantitative biological data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, and the well-established biological activities of the broader 1,2,4-triazole class of compounds. This guide will detail the probable synthetic routes, including the preparation of the key intermediate, 2-(1H-1,2,4-triazol-1-yl)benzonitrile, and its subsequent reduction. Furthermore, it will explore the primary mechanism of action for triazole-based antifungal agents—inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)—and provide representative experimental protocols for synthesis and biological evaluation.
Introduction
This compound (CAS No. 449756-97-2) is a versatile organic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring a benzenemethanamine moiety linked to a 1,2,4-triazole ring, makes it a valuable scaffold for the development of novel therapeutic agents and agrochemicals.[1] The 1,2,4-triazole ring is a well-known pharmacophore present in a wide array of drugs with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3] This guide aims to provide a detailed overview of the available scientific information on this compound and its relevance in modern chemical and biological research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 449756-97-2 | |
| Molecular Formula | C₉H₁₀N₄ | |
| Molecular Weight | 174.21 g/mol | |
| IUPAC Name | (2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine | |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature |
Synthesis
The synthesis of this compound typically involves a two-step process: the formation of the 1,2,4-triazole ring attached to a benzonitrile moiety, followed by the reduction of the nitrile group to a primary amine.
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile
A common method for the synthesis of N-aryl-1,2,4-triazoles is the reaction of an aryl halide with 1,2,4-triazole in the presence of a base. In this case, 2-fluorobenzonitrile or 2-chlorobenzonitrile can be reacted with 1,2,4-triazole.
Figure 1: Synthetic scheme for 2-(1H-1,2,4-triazol-1-yl)benzonitrile.
Experimental Protocol: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile (Representative)
-
Materials: 2-Fluorobenzonitrile, 1,2,4-triazole, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1H-1,2,4-triazol-1-yl)benzonitrile.
-
Reduction of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile to this compound
The nitrile group can be reduced to a primary amine using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation.
Figure 2: Reduction of the nitrile to the primary amine.
Experimental Protocol: Reduction of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile (Representative)
-
Materials: 2-(1H-1,2,4-Triazol-1-yl)benzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄), Water, 15% Sodium Hydroxide solution.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL) for every x gram of LiAlH₄ used.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Biological Activity and Mechanism of Action
Inhibition of Lanosterol 14α-Demethylase (CYP51)
Lanosterol 14α-demethylase is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By inhibiting this enzyme, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death. The nitrogen atom at position 4 of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of the CYP51 enzyme, thus blocking its catalytic activity.
Figure 3: General mechanism of action of triazole antifungals.
Antifungal Activity of Related Triazole Derivatives
Numerous studies have reported the antifungal activity of various 1,2,4-triazole derivatives. While no specific data for this compound is available, Table 2 presents a selection of antifungal data for structurally related compounds to provide context.
Table 2: Antifungal Activity of Representative 1,2,4-Triazole Derivatives (Note: Data is for related compounds, not the title compound)
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole Analog 1 | Candida albicans | 0.25 - 8 | [2] |
| Fluconazole Analog 2 | Cryptococcus neoformans | 0.5 - 16 | [2] |
| Triazolium Derivative 1 | Staphylococcus aureus | 1.05 - 8.38 µM | [5] |
| Triazolium Derivative 2 | Candida albicans | 1.05 - 8.38 µM | [5] |
| Benzimidazole-1,2,4-triazole Hybrid 1 | Candida glabrata | 0.97 | [4] |
| Benzimidazole-1,2,4-triazole Hybrid 2 | Candida albicans | 1.95 - 3.9 | [4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Antifungal Susceptibility Testing (Representative Broth Microdilution Method)
-
Materials: Fungal isolates, Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium, 96-well microtiter plates, test compound, standard antifungal drug (e.g., fluconazole).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Inoculate each well with the fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.[3]
-
Applications in Agrochemicals
Beyond pharmaceuticals, 1,2,4-triazole derivatives are widely used in agriculture as herbicides and fungicides.[1] The structural features of this compound suggest its potential as a precursor for novel agrochemicals. While specific herbicidal data for this compound is not available, related triazole compounds have shown potent herbicidal activity.[6][7]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Although specific quantitative biological data for this compound is scarce in the public domain, its structural similarity to known antifungal and herbicidal agents, coupled with the well-established biological activities of the 1,2,4-triazole scaffold, underscores its importance. The synthetic pathways and representative experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and explore the biological potential of this and related compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully realize its potential in developing new and effective therapeutic and agrochemical agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0070089A1 - 1,2,4-Triazole derivatives having herbicidal activity - Google Patents [patents.google.com]
- 7. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine from 2-Aminobenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine," a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis is proposed as a two-step process starting from 2-aminobenzylamine. The application notes highlight the potential of this triazole derivative as an antifungal agent, detailing its putative mechanism of action through the inhibition of the fungal ergosterol biosynthesis pathway. This guide is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Application Notes
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, particularly in the class of azole antifungals.[1][2] These compounds exert their therapeutic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Antifungal Activity
Derivatives of 1,2,4-triazole are known to exhibit potent antifungal activity against a broad spectrum of pathogenic fungi.[1][3][4][5] While specific antifungal data for this compound is not extensively published, its structural similarity to known antifungal agents suggests it may possess similar biological activity. The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The proposed mechanism of action for this compound as an antifungal agent involves the disruption of the ergosterol biosynthesis pathway. The triazole nitrogen atom (N4) is believed to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This binding prevents the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth.
Experimental Protocols
The synthesis of this compound from 2-aminobenzylamine can be envisioned as a two-step process. The following protocols are proposed based on established synthetic methodologies for N-formylation and triazole ring formation.
Step 1: N-Formylation of 2-Aminobenzylamine
This step involves the selective formylation of the primary aromatic amine in the presence of a benzylic amine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminobenzylamine | C₇H₁₀N₂ | 122.17 | 10.0 g | 0.0819 |
| 85% Formic Acid | CH₂O₂ | 46.03 | 4.1 mL | ~0.0983 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
Procedure: [6]
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminobenzylamine (10.0 g, 0.0819 mol) and toluene (150 mL).
-
Stir the mixture at room temperature until the 2-aminobenzylamine is fully dissolved.
-
Add 85% formic acid (4.1 mL, ~0.0983 mol) to the solution.
-
Heat the reaction mixture to reflux and continue heating for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-(2-(aminomethyl)phenyl)formamide. This intermediate is often used in the next step without further purification.
Expected Yield: Based on similar reactions, a high yield (typically >90%) of the formylated product is expected.[7]
Step 2: Cyclization to form this compound
This step utilizes a modified Einhorn-Brunner reaction to form the 1,2,4-triazole ring.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-(aminomethyl)phenyl)formamide | C₈H₁₀N₂O | 150.18 | (from Step 1) | ~0.0819 |
| Formohydrazide | CH₄N₂O | 60.06 | 5.4 g | 0.0900 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 100 mL | - |
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude N-(2-(aminomethyl)phenyl)formamide from Step 1 in glacial acetic acid (100 mL).
-
Add formohydrazide (5.4 g, 0.0900 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118-120 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: Yields for Einhorn-Brunner reactions can vary widely depending on the substrates. A moderate to good yield is anticipated.
Characterization Data
The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aminomethyl protons, aromatic protons, and triazole protons.[10][11] |
| ¹³C NMR | Resonances for the aminomethyl carbon, aromatic carbons, and triazole carbons.[10] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (174.21 g/mol ). |
| FT-IR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C-N stretching of the triazole ring. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by the target compound.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" is a versatile building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. The presence of the 1,2,4-triazole moiety is a well-established pharmacophore in a multitude of clinically significant drugs, imparting a range of biological activities. This scaffold is particularly prominent in the development of antifungal agents that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The primary mechanism of action for many triazole-based antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This inhibition disrupts the fungal cell membrane integrity, leading to fungal cell death or growth inhibition.
These application notes provide a comprehensive overview of the utility of "this compound" in the discovery of new antifungal agents, complete with detailed experimental protocols and representative data.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of antifungal compounds derived from "this compound." This data is intended to illustrate the potential potency and spectrum of activity for such derivatives.
Table 1: In Vitro Antifungal Activity (MIC µg/mL) of this compound Derivatives
| Compound ID | R-Group Modification | Candida albicans ATCC 90028 | Candida glabrata ATCC 90030 | Aspergillus fumigatus ATCC 204305 |
| Parent Scaffold | H | 16 | 32 | >64 |
| Derivative A | 2,4-Difluorobenzyl | 0.5 | 1 | 2 |
| Derivative B | 4-Chlorophenyl | 1 | 2 | 4 |
| Derivative C | 2,4-Dichlorobenzyl | 0.25 | 0.5 | 1 |
| Fluconazole | (Reference) | 1 | 16 | >64 |
| Voriconazole | (Reference) | 0.06 | 0.25 | 0.5 |
Table 2: Lanosterol 14α-Demethylase (CYP51) Inhibition Data
| Compound ID | Target Organism | IC50 (µM) |
| Derivative A | Candida albicans CYP51 | 0.15 |
| Derivative C | Candida albicans CYP51 | 0.08 |
| Fluconazole | Candida albicans CYP51 | 0.25 |
| Voriconazole | Candida albicans CYP51 | 0.03 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of derivatives of the title compound, starting from 2-(1H-1,2,4-triazol-1-yl)benzonitrile.
Step 1: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1H-1,2,4-triazol-1-yl)benzonitrile.
Step 2: Reduction to this compound (Parent Scaffold)
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify further by column chromatography if necessary.
Step 3: N-Alkylation/Arylation to Synthesize Derivatives (e.g., Derivative A)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a base such as triethylamine (1.5 eq).
-
To this mixture, add the desired alkyl or benzyl halide (e.g., 2,4-difluorobenzyl bromide for Derivative A) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[4][5]
-
Preparation of Fungal Inoculum:
-
Culture fungal strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.[4]
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
Protocol 3: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of the synthesized compounds against CYP51.
-
Expression and Purification of Recombinant CYP51:
-
Express recombinant CYP51 from the target fungal species (e.g., Candida albicans) in a suitable expression system (e.g., Escherichia coli or yeast).
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Inhibition Assay:
-
The assay mixture should contain the purified CYP51 enzyme, a suitable buffer, NADPH-cytochrome P450 reductase, and the substrate lanosterol.
-
Pre-incubate the enzyme with various concentrations of the test compound for a defined period.
-
Initiate the reaction by adding the substrate.
-
After a specific incubation time, stop the reaction.
-
-
Detection and Data Analysis:
-
The product of the enzymatic reaction (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) can be quantified using methods such as HPLC or LC-MS.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of action of this compound derivatives.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]
- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine as a Fungicide in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole fungicides are a crucial class of agrochemicals widely utilized for the management of fungal diseases in various crops. Their efficacy stems from a specific mode of action, primarily the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This document provides detailed application notes and experimental protocols for the evaluation of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine , a representative member of the triazole family, for its potential as a fungicide. While specific efficacy data for this exact compound is limited in publicly available literature, the following protocols provide a robust framework for its evaluation, drawing upon established methodologies for analogous triazole fungicides.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides, including this compound, act as demethylation inhibitors (DMIs). They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the removal of a methyl group from lanosterol. Inhibition of CYP51 disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors in the fungal cell membrane. The resulting compromised membrane integrity and function ultimately inhibit fungal growth and can lead to cell death.[1][2][3]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Quantitative Data on Fungicidal Activity of Triazole Derivatives
The following tables summarize the in vitro fungicidal activity of various triazole derivatives against common plant pathogenic fungi. This data is provided as a reference for the expected efficacy of compounds within this class. The specific activity of this compound would need to be determined experimentally using the protocols outlined below.
Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives (EC50 in mg/L)
| Compound ID | Sclerotinia sclerotiorum | Phytophthora infestans | Rhizoctonia solani | Botrytis cinerea | Reference |
| 5a4 | 1.59 | 0.46 | 0.27 | 11.39 | [4] |
| 5b2 | 0.12 | - | - | - | [4] |
| Difenoconazole (Commercial) | - | - | - | - | [4] |
Table 2: In Vitro Antifungal Activity of Triazole Derivatives Containing Amino Acid Fragments (EC50 in µg/mL)
| Compound ID | Physalospora piricola | Reference |
| 8d | 10.808 | [5] |
| 8k | 10.126 | [5] |
| Mefentrifluconazole (Commercial) | >50 | [5] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Agar Dilution Method)
This protocol details the determination of the half-maximal effective concentration (EC50) of a fungicide against mycelial growth of fungal plant pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or acetone (analytical grade)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to 50-55°C in a water bath.
-
Amended Media Preparation: In a laminar flow hood, add the appropriate volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same concentration of the solvent (DMSO or acetone) used for the stock solution. Gently swirl to ensure thorough mixing.
-
Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes. Allow the plates to solidify.
-
Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of the fungal culture and place one plug in the center of each amended and control plate.
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth on the control plate has reached a significant portion of the plate diameter.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis (log-probit or log-logistic) to determine the EC50 value.
Caption: Workflow for the in vitro antifungal activity assay using the agar dilution method.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against yeast-like fungi or for high-throughput screening.
Materials:
-
This compound
-
DMSO (analytical grade)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans, spores of filamentous fungi)
-
Spectrophotometer or microplate reader
-
Incubator
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Grow the fungal strain in a suitable broth medium. Adjust the concentration of the fungal suspension to a final concentration of 1 x 10³ to 5 x 10³ CFU/mL in RPMI-1640 medium.
-
Fungicide Dilution Series: Prepare a series of twofold dilutions of the fungicide in the 96-well plate using RPMI-1640 medium. The final concentrations should typically range from 0.125 to 64 µg/mL.[6]
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted fungicide.
-
Controls: Include a positive control (inoculum without fungicide) and a negative control (medium only) on each plate.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control. This can be determined visually or by measuring the optical density (OD) at 630 nm using a microplate reader.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for In Vitro Antifungal Assay of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro antifungal activity of the novel triazole compound, 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine. The methodology is based on the widely accepted broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[1][2][3] This protocol outlines the necessary materials, step-by-step procedures for preparing the fungal inoculum, performing serial dilutions of the test compound, and determining the Minimum Inhibitory Concentration (MIC). The aim is to provide a standardized and reproducible method for evaluating the antifungal efficacy of this specific compound against various fungal pathogens.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents.[1] Triazole compounds are a significant class of antifungal drugs that inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. This compound is a novel synthetic triazole derivative with potential antifungal properties. Accurate and standardized in vitro susceptibility testing is a critical first step in the evaluation of new antifungal candidates.[4] The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent, which represents the lowest concentration that inhibits the visible growth of a fungus.[1] This application note provides a robust protocol for assessing the antifungal activity of this compound.
Principle of the Method
The in vitro antifungal activity of this compound is determined using a broth microdilution method.[1] This involves exposing a standardized suspension of fungal cells to serial twofold dilutions of the compound in a liquid broth medium within a 96-well microplate.[1][5] Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to a positive growth control.[1]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[6][7]
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)[6]
-
Sterile 96-well, flat-bottom microtiter plates[6]
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Vortex mixer
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal agent (e.g., Fluconazole, Itraconazole)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
Experimental Protocols
Preparation of Fungal Inoculum
-
Subculture fungal strains on Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, pick 3-5 colonies and suspend them in 5 mL of sterile saline or PBS.
-
Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm or by visual comparison.
-
Further dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[4]
Preparation of Test Compound and Control
-
Prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a concentration of 10 mg/mL.[8]
-
Prepare a working stock solution by diluting the primary stock in RPMI 1640 medium. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the fungal cells.
-
Perform serial twofold dilutions of the working stock solution in the 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).[6][9]
-
Prepare a positive control antifungal (e.g., Fluconazole) in the same manner.
Broth Microdilution Assay Procedure
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the test compound (in duplicate or triplicate) to the first column of the plate.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (containing medium and inoculum but no drug).
-
Column 12 will serve as the sterility control (containing medium only).
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[6]
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the microtiter plates for fungal growth.
-
The MIC is determined as the lowest concentration of the test compound that results in a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control well.[10]
-
For some fungistatic agents like triazoles, trailing growth (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the concentration with a prominent decrease in turbidity.
Data Presentation
The results of the in vitro antifungal assay should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound against different fungal species.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | Test Compound MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Candida parapsilosis ATCC 22019 | ||
| Cryptococcus neoformans ATCC 90112 | ||
| Aspergillus fumigatus ATCC 204305 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antifungal susceptibility testing.
Logical Relationship of Controls
Caption: Relationship between experimental and control wells.
Conclusion
This application note provides a comprehensive and standardized protocol for the in vitro antifungal evaluation of this compound. Adherence to this detailed methodology will ensure the generation of accurate, reproducible, and comparable data, which is essential for the preclinical assessment of this novel antifungal candidate. The provided templates for data presentation and workflow diagrams are intended to facilitate clear communication of results within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
This document provides detailed application notes and proposed starting protocols for the quantitative analysis of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in drug development and chemical analysis.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-[1][2][3]Triazol-1-yl-benzylamine |
| CAS Number | 449756-97-2[1] |
| Molecular Formula | C9H10N4[1][3] |
| Molecular Weight | 174.21 g/mol [1] |
| Structure | A benzenemethanamine core with a 1H-1,2,4-triazol-1-yl substituent at the ortho position. |
| Applications | Intermediate in the synthesis of pharmaceuticals (e.g., antifungal agents) and agricultural chemicals.[1][3] |
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is designed for the separation and quantification of this compound in various sample matrices. The method is based on reversed-phase chromatography, which is suitable for moderately polar compounds.
Instrumentation and Columns
A standard HPLC system equipped with a UV detector or a mass spectrometer is recommended. The choice of column is critical for achieving good separation.
-
HPLC System: A quaternary or binary pump system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or a single quadrupole mass spectrometer.
-
Recommended Columns:
-
Reversed-Phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Symmetry C18) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.
-
For enhanced retention of polar compounds, a mixed-mode column such as a Primesep 100, which has both reversed-phase and ion-exchange characteristics, could be considered.[4][5]
-
Experimental Protocol: HPLC Analysis
1. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
-
Reference standard of this compound with known purity.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For Pharmaceutical Formulations:
-
Weigh and finely powder a representative sample of the formulation.
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Matrices (e.g., Plasma):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the plasma sample.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
4. Chromatographic Conditions:
| Parameter | Proposed Condition 1 (Reversed-Phase) | Proposed Condition 2 (Mixed-Mode) |
| Column | C18, 4.6 x 150 mm, 5 µm | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B | Isocratic: 50% A / 50% B with 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 220 nm and 254 nm | UV at 210 nm |
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the analyte in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a suitable alternative for the analysis of thermally stable and volatile compounds. The primary amine and the triazole ring in the target analyte suggest that derivatization might be necessary to improve its chromatographic properties and prevent peak tailing.
Instrumentation and Columns
-
GC-MS System: A gas chromatograph coupled with a single quadrupole or a triple quadrupole mass spectrometer (for higher sensitivity and selectivity).
-
Recommended Columns:
Experimental Protocol: GC-MS Analysis
1. Reagents and Standards:
-
Methanol, GC grade.
-
Dichloromethane, GC grade.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Pyridine, anhydrous.
-
Reference standard of this compound.
2. Standard and Sample Preparation with Derivatization:
-
Prepare a stock solution (1 mg/mL) of the reference standard in methanol.
-
For calibration standards, evaporate an appropriate aliquot of the stock solution to dryness under nitrogen.
-
For samples, extract the analyte into a suitable organic solvent (e.g., dichloromethane) and evaporate to dryness.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Proposed Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
4. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the silylated derivative and characteristic fragment ions.
-
For quantitative analysis in SIM mode, select at least three characteristic ions for the analyte.
-
Construct a calibration curve and quantify the analyte in the samples as described for the HPLC method.
Data Summary
The following tables summarize the expected quantitative parameters for the proposed methods. These values are estimates and should be determined experimentally during method validation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Expected Value |
| Retention Time | 3 - 10 min (highly dependent on exact conditions) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Table 2: Proposed GC-MS Method Parameters
| Parameter | Expected Value |
| Retention Time | 10 - 20 min (dependent on oven program) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols for 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific studies on the coordination chemistry of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" as a ligand. The following application notes and protocols are therefore based on the well-established chemistry of structurally similar 1,2,4-triazole and benzenemethanamine derivatives. These should be considered as a general guide and starting point for research, and all experimental conditions would require optimization for this specific ligand.
Introduction
This compound is a versatile organic molecule with significant potential as a ligand in coordination chemistry. Its structure incorporates a 1,2,4-triazole ring, known for its coordinating ability through its nitrogen atoms, and a benzenemethanamine moiety, which also provides a coordinating amine group. This combination of donor sites suggests that the ligand can act as a bidentate or bridging ligand, forming stable complexes with a variety of transition metals.
The resulting metal complexes are of considerable interest to researchers in medicinal chemistry and materials science. The triazole moiety is a well-known pharmacophore found in numerous antifungal, antibacterial, and anticancer agents.[1][2] Coordination to a metal center can enhance these biological activities.[3][4] Furthermore, the structural versatility of triazole-based complexes makes them candidates for applications in catalysis and as functional materials.
Potential Applications
Based on analogous compounds, metal complexes of this compound could be investigated for the following applications:
-
Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[5] This is attributed to mechanisms such as increased lipophilicity, which facilitates cell penetration, and the metal ion's ability to interfere with microbial metabolic pathways.
-
Anticancer Agents: The triazole nucleus is a key component of many anticancer drugs.[6] Coordination complexes can introduce novel mechanisms of action, such as DNA binding and induction of apoptosis.[7]
-
Catalysis: The coordination environment around a metal center can be tailored to create catalytically active sites for various organic transformations.[8]
-
Fluorescent Materials: Some triazole-based metal complexes exhibit interesting photoluminescent properties, making them suitable for applications in chemical sensing and bio-imaging.
Data Presentation: Expected Characterization Data
The following tables provide an example of how quantitative data for a hypothetical metal complex of this compound, designated here as L, could be presented.
Table 1: Physicochemical and Analytical Data for a Hypothetical [M(L)₂Cl₂] Complex
| Parameter | Expected Value/Observation |
| Molecular Formula | [M(C₉H₁₀N₄)₂Cl₂] |
| Molecular Weight | Varies with metal (M) |
| Appearance | Colored crystalline solid |
| Melting Point (°C) | >250 (decomposition) |
| Molar Conductance (Ω⁻¹cm²mol⁻¹) | <20 (in DMSO, indicating non-electrolytic nature) |
| Magnetic Susceptibility (B.M.) | Varies with metal and its oxidation state |
| Elemental Analysis (%) | Calculated and found values for C, H, N |
Table 2: Key Spectroscopic Data for a Hypothetical [M(L)₂Cl₂] Complex
| Spectroscopic Technique | Key Peaks/Shifts and Interpretation |
| FT-IR (cm⁻¹) | ν(N-H) of amine group shifted to lower frequency upon coordination. Appearance of new bands corresponding to ν(M-N). |
| ¹H NMR (ppm, in DMSO-d₆) | Protons adjacent to coordinating nitrogen atoms show a downfield shift compared to the free ligand. |
| UV-Vis (nm, in DMSO) | Ligand-to-metal charge transfer (LMCT) or d-d transition bands, depending on the metal ion. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a metal complex with this compound.
Protocol 1: Synthesis of a Generic Metal(II) Complex, [M(L)₂Cl₂]
Materials:
-
This compound (Ligand, L)
-
A metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)
-
Ethanol or Methanol (analytical grade)
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of warm ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A colored precipitate should form immediately or upon stirring.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Synthesized Complex
-
Elemental Analysis: Determine the percentage of C, H, and N to confirm the stoichiometry of the complex.
-
FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complex in the range of 4000-400 cm⁻¹ using KBr pellets. Compare the spectra to identify shifts in vibrational frequencies upon coordination.
-
UV-Visible Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum to observe electronic transitions.
-
Molar Conductance: Measure the molar conductance of a 10⁻³ M solution of the complex in a suitable solvent to determine if it is an electrolyte.
-
Magnetic Susceptibility: Determine the magnetic moment of the complex at room temperature to gain insight into the geometry of the complex.
Protocol 3: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
Materials:
-
Synthesized metal complex and free ligand
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Nutrient agar and Potato dextrose agar
-
Standard antibiotic and antifungal drugs (positive controls)
-
DMSO (negative control)
Procedure:
-
Prepare sterile agar plates for the respective microbial strains.
-
Spread a uniform lawn of the microbial culture on the plates.
-
Create wells of 6 mm diameter in the agar plates.
-
Prepare solutions of the test compounds (complex and ligand) and control drugs in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add 100 µL of each solution to the respective wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizations
The following diagrams illustrate the potential coordination behavior of the ligand and a generalized workflow for complex synthesis and evaluation.
Caption: Potential coordination modes of this compound.
Caption: General workflow for synthesis, characterization, and application screening.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. scribd.com [scribd.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, in silico, and in vitro biological screening of coordination compounds with 1,2,4-triazine based biocompatible ligands and selected 3d-metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" synthesis
Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A reliable and frequently employed two-step synthetic pathway is recommended. The first step involves the N-arylation of 1,2,4-triazole with 2-chlorobenzonitrile to form the intermediate, 2-(1H-1,2,4-triazol-1-yl)benzonitrile. The subsequent step is the reduction of the nitrile group to the desired primary amine, yielding this compound.
Q2: I am observing low yields in the first step (N-arylation). What are the critical parameters to investigate?
A2: Low yields in the N-arylation of 1,2,4-triazole are a common issue. Key parameters to investigate include the choice of catalyst, ligand, base, solvent, and reaction temperature. The purity of the starting materials, especially the 1,2,4-triazole and 2-chlorobenzonitrile, is also crucial.[1]
Q3: How can I minimize the formation of isomeric byproducts during the N-arylation step?
A3: The alkylation of 1,2,4-triazole can occur at the N1 and N4 positions, leading to isomeric products.[2][3] To favor the desired N1-substituted product, careful selection of the reaction conditions is essential. Steric hindrance on the starting materials can influence the regioselectivity. Additionally, the choice of base and solvent can impact the isomer ratio.
Q4: What are the best practices for the purification of the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then a small percentage of methanol, can effectively separate the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety protocols should be followed. In particular, 2-chlorobenzonitrile is a toxic and irritant compound, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reduction step often involves flammable reagents like lithium aluminum hydride or hydrogen gas, and these should be handled with extreme care in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
Issue 1: Low or No Product Formation in N-Arylation Step
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper or palladium catalyst is not oxidized or degraded. Use freshly opened or properly stored catalysts. For copper-catalyzed reactions, in-situ generation of Cu(I) from a Cu(II) salt with a reducing agent can be effective. |
| Inappropriate Ligand | The choice of ligand is crucial for catalyst stability and activity. For Ullmann-type couplings, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective. For Buchwald-Hartwig aminations, consider phosphine-based ligands. A ligand screen may be necessary to identify the optimal one for your specific conditions. |
| Incorrect Base | The base plays a critical role in the deprotonation of 1,2,4-triazole. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Unsuitable Solvent | The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are typically used. Ensure the solvent is thoroughly dried before use.[4] |
| Low Reaction Temperature | The N-arylation of 1,2,4-triazole often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, consider increasing it. Microwave irradiation can also be a powerful tool to accelerate the reaction.[5] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| 4-(2-cyanophenyl)-4H-1,2,4-triazole (N4-isomer) | Alkylation at the N4 position of the triazole ring. | The ratio of N1 to N4 isomers can be influenced by the base, solvent, and temperature. A systematic optimization of these parameters may be required. Generally, bulkier reactants and certain solvents can favor N1 substitution.[4] |
| Bis(triazolyl)benzene | Reaction of the product with another molecule of 1,2,4-triazole. | Use a stoichiometric amount or a slight excess of 2-chlorobenzonitrile relative to 1,2,4-triazole. |
| Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure efficient stirring and monitor the reaction progress by TLC or LC-MS. |
Experimental Protocols
Step 1: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile
Methodology: This procedure is based on a copper-catalyzed N-arylation reaction.
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq.), 2-chlorobenzonitrile (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1H-1,2,4-triazol-1-yl)benzonitrile as a solid.
Step 2: Synthesis of this compound
Methodology: This procedure describes the reduction of the nitrile using lithium aluminum hydride (LAH).
-
To a dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.
Data Presentation
Table 1: Optimization of N-Arylation Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 65 |
| 2 | CuI (10) | Cs₂CO₃ | DMF | 120 | 18 | 78 |
| 3 | CuI (10) | K₃PO₄ | DMSO | 130 | 16 | 85 |
| 4 | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 72 |
| 5 | CuI (5) | K₃PO₄ | DMSO | 140 | 12 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the N-arylation step.
References
Purification of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" by column chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Significant Streaking/Tailing of the Compound on TLC and Column
-
Q: My compound streaks badly on the silica gel TLC plate and the collected column fractions are broad and impure. What is causing this and how can I fix it?
-
A: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The amine group interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.[1] A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the solvent system. This neutralizes the acidic sites, leading to sharper peaks and better separation. Always perform a TLC with the new, base-modified mobile phase to confirm the issue is resolved before running the column.
-
Issue 2: Compound is Not Moving from the Origin (Rf ≈ 0)
-
Q: I've spotted my crude product on a TLC plate with a standard ethyl acetate/hexane solvent system, but the desired spot remains at the baseline. How do I get it to move?
-
A: An Rf value near zero indicates that the mobile phase is not polar enough to elute the compound from the polar stationary phase. This compound is a polar molecule due to the triazole and amine functionalities.
-
Solution: You need to increase the polarity of your mobile phase.[2][3] Switch to a more polar solvent system. Common choices for polar compounds include dichloromethane (DCM)/methanol (MeOH) or ethyl acetate/methanol. Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase it until you achieve an optimal Rf value of 0.2-0.35 on the TLC plate.[4]
-
Issue 3: Poor Separation Between the Product and a Close-Running Impurity
-
Q: TLC analysis shows an impurity that is very close to my product spot, making separation by column chromatography difficult. What can I do to improve the separation?
-
A: Resolving compounds with similar Rf values requires optimizing the selectivity of your chromatography system.[2]
-
Solution 1: Change Solvent System: Try a completely different solvent system. For example, if you are using an ethyl acetate/hexane system, switch to a dichloromethane/acetone or a toluene/ethyl acetate system. Different solvents interact with your compounds in unique ways, which can alter the relative separation.
-
Solution 2: Use Gradient Elution: Start with a less polar solvent mixture where your compound has a very low Rf (e.g., <0.1).[2] Gradually and slowly increase the percentage of the more polar solvent during the elution process. This can help to sharpen the band of your target compound and improve separation from the nearby impurity.
-
Solution 3: Use a High-Performance Column: Consider using a column packed with smaller silica gel particles (higher mesh size) for increased resolution, although this will result in slower flow rates.
-
Issue 4: The Compound is Insoluble in the Mobile Phase for Loading
-
Q: My crude product does not dissolve well in the chosen non-polar mobile phase, making it difficult to load onto the column. How should I proceed?
-
A: Loading a sample that is not fully dissolved will result in poor separation as the compound will slowly leach from the solid material at the top of the column.
-
Solution 1: Minimal Stronger Solvent: Dissolve your sample in the absolute minimum amount of a more polar solvent in which it is highly soluble (e.g., dichloromethane or acetone).[5] Load this concentrated solution carefully onto the column, then immediately begin eluting with the less polar mobile phase. Use this method with caution, as using too much of the strong solvent can compromise separation.[5]
-
Solution 2: Dry Loading: This is often the best method for poorly soluble samples.[5] Dissolve your crude product in a suitable solvent (like methanol or DCM), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.[5] This silica-adsorbed sample can then be carefully added to the top of the packed column.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for purifying this compound?
-
A: Given its polar nature, a good starting point for TLC analysis would be a 95:5 mixture of Dichloromethane:Methanol. You can adjust the ratio based on the observed Rf value. If the compound still has a low Rf, increase the methanol content. Remember to add ~1% triethylamine to prevent tailing.[1]
-
-
Q2: What stationary phase should I use?
-
A: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice. If the compound proves to be unstable on silica, neutral alumina can be used as an alternative.[2]
-
-
Q3: How can I visualize the compound on a TLC plate if it's not UV active?
-
A: While this compound is expected to be UV active due to the benzene ring, other visualization methods can be used. An iodine chamber is a good general stain.[6] Since the compound contains a primary amine, a ninhydrin stain will produce a distinct color (typically purple or yellow) upon heating and is highly specific for amines.[6]
-
-
Q4: My purified product looks like an oil, but I expect a solid. What should I do?
-
A: The product may be an oil at room temperature or it may contain residual solvent. Try removing residual solvent under a high vacuum for several hours. If it remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethyl acetate) and adding a non-polar solvent (like hexane) dropwise until it becomes cloudy, then cooling it slowly.
-
Data Presentation
Table 1: Recommended TLC and Column Chromatography Systems
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase System 1 | Dichloromethane / Methanol | Good for polar compounds. Start at 98:2 and increase MeOH for lower Rf. |
| Mobile Phase System 2 | Ethyl Acetate / Hexane | A less polar option. May require high % of EtOAc or addition of MeOH. |
| Basic Modifier | Triethylamine (TEA) or Ammonia | Add 0.5-2% to the mobile phase to prevent peak tailing from the amine group. |
| Optimal TLC Rf | 0.2 - 0.35 | Provides the best balance for good separation on a column.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. Dissolve a small amount of the crude material in a solvent like DCM or MeOH.
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., DCM:MeOH in ratios of 99:1, 95:5, 90:10), each containing 1% triethylamine.
-
Identify the system that gives your target compound an Rf value of approximately 0.25.[4]
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol).
-
Add silica gel (approx. 10-20 times the mass of the sample) to the solution.[5]
-
Remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes. The volume of each fraction should be appropriate for the column size.
-
If using a gradient, start with the low-polarity solvent system and gradually introduce the more polar mixture.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot several fractions per TLC plate alongside a spot of the starting crude material for comparison.
-
Combine all fractions that show a single, pure spot corresponding to the desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: General experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the N-alkylation of 1,2,4-triazole with a suitable 2-(halomethyl)benzonitrile, such as 2-(bromomethyl)benzonitrile. The second step is the reduction of the nitrile group of the resulting intermediate, 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, to the primary amine.
Q2: What are the most common impurities encountered in this synthesis?
The most prevalent impurities include:
-
Regioisomeric Impurity: 2-(4H-1,2,4-Triazol-4-yl)benzenemethanamine, formed during the N-alkylation step.
-
Unreacted Starting Materials: Residual 1,2,4-triazole and 2-(halomethyl)benzonitrile.
-
Intermediate Impurity: Unreduced 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Reduction Byproducts: Potential formation of the corresponding aldehyde (2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde) or carboxylic acid (2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid) due to over-oxidation or hydrolysis during workup.
Q3: How can I differentiate between the desired 1-substituted and the undesired 4-substituted triazole isomers?
NMR spectroscopy is a powerful tool for this purpose. The chemical shifts of the triazole ring protons are distinct for each isomer. 1H-15N HMBC experiments can also provide unambiguous differentiation.[1] HPLC analysis using a suitable column can also be employed to separate and quantify the isomers.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 1-Substituted Triazole Intermediate
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions for Alkylation: The choice of base and solvent significantly influences the regioselectivity of the N-alkylation. | - Employ a non-polar, aprotic solvent like THF or DMF. - Use a bulky, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to favor alkylation at the N1 position. - Carefully control the reaction temperature, as higher temperatures may lead to decreased selectivity. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting materials. - Consider increasing the reaction time or temperature moderately, while keeping an eye on isomer formation. |
| Loss of Product During Workup: The desired product might be lost during the extraction or purification steps. | - Ensure the pH of the aqueous phase is optimized for the extraction of the product. - Use an appropriate solvent system for chromatography to effectively separate the product from impurities. |
Problem 2: Presence of Significant Amounts of the 4-Substituted Isomer
| Possible Cause | Suggested Solution |
| Incorrect Base/Solvent Combination: As mentioned, this is a critical factor for regioselectivity. | - Re-evaluate the base and solvent system. A combination of DBU in THF has been reported to give a good ratio of 1- to 4-substituted isomers (approximately 90:10). - Avoid using strong, nucleophilic bases in polar, protic solvents, which can favor the formation of the 4-substituted isomer. |
| Isomerization During Reaction or Workup: Although less common, isomerization could potentially occur under harsh conditions. | - Maintain mild reaction conditions and avoid prolonged exposure to high temperatures or strong acids/bases during workup. |
| Co-elution During Purification: The isomers may not be adequately separated by the chosen purification method. | - Optimize the HPLC or column chromatography conditions. A change in the stationary phase or the mobile phase composition may be necessary to achieve baseline separation. |
Problem 3: Incomplete Reduction of the Nitrile Group
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent: The amount of reducing agent may not be enough to fully convert the nitrile. | - Use a sufficient excess of the reducing agent (e.g., LiAlH4). It is recommended to use 1 mole of LiAlH4 per mole of nitrile. - Ensure the reducing agent is of high quality and has not degraded due to improper storage. |
| Deactivation of the Reducing Agent: Moisture in the reaction can quench the reducing agent. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature or Short Reaction Time: The reduction may be sluggish under the chosen conditions. | - Ensure the reaction is carried out at an appropriate temperature (e.g., refluxing ether for LiAlH4 reductions). - Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. |
Problem 4: Formation of Aldehyde or Carboxylic Acid Byproducts During Reduction
| Possible Cause | Suggested Solution |
| Use of a Milder Reducing Agent: Some reducing agents are known to partially reduce nitriles to aldehydes. | - For the complete reduction to the amine, a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is recommended. Milder reagents like DIBAL-H are more likely to yield the aldehyde.[2] |
| Hydrolysis of the Intermediate Imine: The imine intermediate formed during the reduction can be hydrolyzed to an aldehyde during aqueous workup. | - Carefully control the workup conditions. A standard workup for LiAlH4 reductions (e.g., Fieser workup) should be followed to minimize the formation of byproducts. |
| Oxidation During Workup or Storage: The resulting amine can be susceptible to oxidation. | - Work up the reaction under an inert atmosphere if possible. - Store the final product under an inert atmosphere and away from light and heat. |
Summary of Common Impurities and Typical Levels
| Impurity | Typical Level | Formation Stage | Analytical Method for Detection |
| 2-(4H-1,2,4-Triazol-4-yl)benzenemethanamine | ~10% (relative to the desired isomer) | N-Alkylation | HPLC, 1H NMR, 13C NMR, 1H-15N HMBC[1] |
| 1,2,4-Triazole | Variable | N-Alkylation (Unreacted) | HPLC, GC-MS |
| 2-(Bromomethyl)benzonitrile | Variable | N-Alkylation (Unreacted) | HPLC, GC-MS |
| 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | Variable | Nitrile Reduction (Unreacted) | HPLC, TLC |
| 2-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | Trace | Nitrile Reduction | LC-MS, GC-MS |
| 2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | Trace | Nitrile Reduction | LC-MS |
Experimental Protocols
Representative Protocol for Step 1: N-Alkylation of 1,2,4-Triazole
Reaction: 1,2,4-Triazole + 2-(Bromomethyl)benzonitrile → 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
Materials:
-
1,2,4-Triazole
-
2-(Bromomethyl)benzonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add DBU (1.1 eq) at room temperature.
-
Stir the mixture for 15-20 minutes.
-
Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 1-substituted isomer from the 4-substituted isomer and other impurities.
Representative Protocol for Step 2: Reduction of 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
Reaction: 2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile → this compound
Materials:
-
2-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of LiAlH4 (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by distillation under reduced pressure or by conversion to a salt followed by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Logical relationship of impurity formation during synthesis.
References
Improving the stability of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" in solution
Technical Support Center: 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
Welcome to the technical support center for this compound (CAS 449756-97-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid state and in solution?
A: In its solid form, the compound should be stored at 0-8°C.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24-48 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C in a suitable solvent may be possible, but stability under these conditions should be validated first.
Q2: Which solvents are recommended for dissolving this compound?
Q3: What are the primary potential degradation pathways for this molecule in solution?
A: Based on its structure, the two most likely points of instability are the benzylic amine and the triazole ring.
-
Oxidation of the Benzylic Amine: The benzylic amine is susceptible to oxidation, which can lead to the formation of imines and other degradation products.[3] This can be catalyzed by air (oxygen), metal ions, or light.
-
Reactions of the Triazole Ring: The 1,2,4-triazole ring is generally stable but can react with strong acids or strong oxidizing agents.[4][5] Extreme pH values should be avoided.
Q4: How can I monitor the stability of my compound in solution?
A: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic rings in the molecule will be chromophoric. A reverse-phase C18 column is typically a good starting point. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. For identification of degradants, LC-Mass Spectrometry (LC-MS) is highly recommended.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor solubility at the chosen pH. The compound may be "crashing out" of solution. | Adjust the pH of the buffer. A slightly acidic pH (e.g., pH 4-6) may improve solubility by protonating the amine. Alternatively, consider adding a small percentage of an organic co-solvent like DMSO or ethanol (ensure co-solvent is compatible with your experiment). |
| Solution turns yellow/brown | Oxidative degradation. Benzylic amines can form colored impurities upon oxidation.[3] | Prepare solutions fresh. Degas solvents before use. Consider adding an antioxidant (e.g., BHT, ascorbic acid) if compatible with your experimental system. Protect the solution from light by using amber vials or covering with aluminum foil. |
| Loss of biological activity or inconsistent results | Chemical degradation of the compound, leading to a lower effective concentration. | Confirm the purity of the stock solution using HPLC before each experiment. Perform a forced degradation study (see Experimental Protocols) to understand the compound's liabilities under your specific experimental conditions (e.g., temperature, pH, light exposure). |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound or contamination. | Run a control sample of the vehicle (solvent) to rule out contamination. Compare the chromatogram to a freshly prepared standard. Use LC-MS to identify the mass of the new peaks to help elucidate the structure of the degradation products. |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general starting point for monitoring the compound. Optimization may be required.
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential stability issues.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.
-
Set up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photostability: Expose to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Control: Keep one vial at 4°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours).
-
Analysis: At time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each condition, neutralize the acid/base samples, and analyze by HPLC (using Protocol 1) to determine the percentage of the parent compound remaining and the profile of any degradation products.
Data Presentation
Table 1: Example Forced Degradation Data for this compound
(Note: The following data are hypothetical and for illustrative purposes only.)
| Stress Condition (24h) | % Parent Compound Remaining | Major Degradant Peak (Retention Time) | Appearance |
| Control (4°C, dark) | 99.8% | N/A | Colorless |
| 0.1N HCl (RT) | 98.5% | 7.2 min | Colorless |
| 0.1N NaOH (RT) | 95.2% | 8.1 min | Faint Yellow |
| 3% H₂O₂ (RT) | 65.7% | 9.5 min | Yellow-Brown |
| Heat (60°C) | 92.1% | 9.5 min | Light Yellow |
| Photolytic (UV light) | 88.4% | 9.5 min, 10.2 min | Yellow |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathway.
Caption: Experimental workflow for a forced degradation study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzylamines [organic-chemistry.org]
- 4. carlroth.com [carlroth.com]
- 5. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction of 2-Aminobenzylamine and Formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction between 2-aminobenzylamine and formamide to synthesize quinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the reaction between 2-aminobenzylamine and formamide?
The primary product is 3,4-dihydroquinazoline. This reaction is a variation of the Niementowski quinazoline synthesis, where formamide acts as the source of the C2 carbon in the quinazoline ring.
Q2: What is the general reaction mechanism?
The reaction proceeds through an initial formylation of the primary amino group of 2-aminobenzylamine by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the 3,4-dihydroquinazoline ring system.
Q3: What are the common byproducts observed in this reaction?
Common byproducts can arise from incomplete reactions, side reactions of the starting materials, or the thermal decomposition of formamide. These may include:
-
N-formyl-2-aminobenzylamine: The intermediate product from an incomplete cyclization.
-
Quinazolinone: Oxidation of the desired 3,4-dihydroquinazoline product can occur, especially if the reaction is exposed to air at high temperatures.
-
Urea derivatives: Formamide can decompose to carbon monoxide and ammonia at high temperatures.[1][2][3] Carbon monoxide can then react with amines to form urea-type byproducts.
-
Polymeric materials: High temperatures can lead to the polymerization of starting materials or intermediates.
-
Cyanide-related adducts: At very high temperatures or in the presence of acidic catalysts, formamide can decompose to hydrogen cyanide (HCN), which could potentially react with the starting materials.[1][2][4]
Q4: What are the optimal reaction conditions?
The optimal conditions can vary, but generally, the reaction is carried out by heating a mixture of 2-aminobenzylamine and an excess of formamide. The temperature is a critical parameter and needs to be controlled to favor the desired product formation while minimizing the decomposition of formamide. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for similar quinazolinone syntheses.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Purity of starting materials is low. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and increase the reaction time accordingly. 3. Ensure the purity of 2-aminobenzylamine and formamide. Use freshly distilled formamide if necessary. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to the decomposition of formamide.[1][2][3] 2. Presence of oxygen leading to oxidation of the product. | 1. Lower the reaction temperature. Consider using a solvent to maintain a consistent temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Isolation of a significant amount of N-formyl-2-aminobenzylamine | Incomplete cyclization of the intermediate. | 1. Increase the reaction temperature or time to promote cyclization. 2. Consider the addition of a mild acid or base catalyst to facilitate the cyclization step. |
| Product is a dark, tarry substance | Polymerization or extensive decomposition at high temperatures. | 1. Significantly reduce the reaction temperature. 2. Use a higher boiling point solvent to allow for better temperature control. 3. Reduce the reaction time. |
| Difficulty in purifying the product | Presence of multiple, closely related byproducts. | 1. Employ column chromatography with a carefully selected solvent system for purification. 2. Recrystallization from an appropriate solvent can also be effective. |
Data Presentation
Table 1: Summary of Potential Byproducts and Their Formation Conditions
| Byproduct | Formation Pathway | Key Influencing Factors |
| N-formyl-2-aminobenzylamine | Incomplete intramolecular cyclization | Low reaction temperature, short reaction time |
| Quinazolinone | Oxidation of 3,4-dihydroquinazoline | Presence of air/oxygen, high temperatures |
| Urea derivatives | Reaction with CO from formamide decomposition | High reaction temperatures (>160°C)[2] |
| Polymeric materials | Self-condensation or radical polymerization | Very high reaction temperatures |
| Cyanide adducts | Reaction with HCN from formamide decomposition | Very high temperatures, acidic conditions[1][4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,4-Dihydroquinazoline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzylamine (1.0 eq).
-
Add an excess of formamide (5-10 eq).
-
Heat the reaction mixture with stirring in an oil bath at 120-140°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 3,4-dihydroquinazoline.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Minimizing 1,3,4-Oxadiazole Byproducts in Triazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of triazoles. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing the formation of 1,3,4-oxadiazole byproducts, particularly in syntheses involving hydrazides and carboxylic acids or their derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your triazole synthesis, their probable causes, and actionable solutions to steer the reaction toward the desired 1,2,4-triazole product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of 1,3,4-oxadiazole byproduct detected (e.g., by LC-MS or NMR). | High reaction temperatures favoring the thermodynamic oxadiazole product.[1] | Lower the reaction temperature. The formation of the triazole is often kinetically favored at lower temperatures.[1] Consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Presence of strong dehydrating agents or acidic conditions. | Avoid strongly acidic conditions or the use of potent dehydrating agents, as these can promote the intramolecular cyclization to the oxadiazole. If an acid catalyst is necessary, consider using a milder one or a lower concentration. | |
| Use of a carboxylic acid directly with a hydrazide. | Activate the carboxylic acid (e.g., as an acid chloride or ester) to increase its reactivity and potentially allow for lower reaction temperatures, which can favor triazole formation. | |
| Anhydrous conditions not strictly maintained. | Ensure all reagents and solvents are thoroughly dried, as the presence of water can influence side reactions.[1] | |
| Low or no yield of the desired 1,2,4-triazole. | Incomplete reaction due to insufficient temperature or time. | While high temperatures can favor the oxadiazole, a certain amount of heat is necessary for the reaction to proceed. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS to find an optimal balance.[1] |
| Purity of starting materials. | Use high-purity, dry starting materials. Hydrazides, in particular, can be hygroscopic.[1] | |
| Inefficient removal of water byproduct in reactions where it is formed. | If applicable to your specific reaction conditions, consider using a Dean-Stark trap to remove water as it is formed, driving the equilibrium toward the product.[2] | |
| Complex reaction mixture with multiple unidentified byproducts. | Decomposition of starting materials or products at elevated temperatures. | Lower the reaction temperature and consider extending the reaction time. Protecting sensitive functional groups on your starting materials may also be necessary.[1] |
| Side reactions involving the solvent or impurities. | Use a high-purity, inert solvent and ensure all reagents are free from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of 1,3,4-oxadiazole byproducts in triazole synthesis?
A1: In syntheses starting from a hydrazide and a carboxylic acid (or its derivative), a key intermediate is an N,N'-diacylhydrazine. This intermediate can undergo two competing intramolecular cyclization reactions. The desired pathway involves the nucleophilic attack of one nitrogen atom onto the carbonyl carbon of the other acyl group, leading to the 1,2,4-triazole after dehydration. The competing pathway, which forms the 1,3,4-oxadiazole, involves the intramolecular cyclization and dehydration of the diacylhydrazine, which is often favored under harsh dehydrating or acidic conditions.[1]
Q2: How does temperature influence the product ratio of triazole to oxadiazole?
A2: Generally, higher temperatures tend to favor the formation of the more thermodynamically stable 1,3,4-oxadiazole. The synthesis of the 1,2,4-triazole is often under kinetic control and can be favored at lower temperatures. Therefore, careful optimization of the reaction temperature is a critical step in minimizing the oxadiazole byproduct.[1]
Q3: Can the choice of solvent affect the formation of the oxadiazole byproduct?
A3: Yes, the solvent can play a role. Polar aprotic solvents like DMF or DMSO are commonly used. The solvent's ability to solubilize intermediates and its boiling point (which dictates the accessible temperature range) can influence the reaction outcome. For certain catalyzed reactions, the choice of solvent can also impact catalyst activity and selectivity.
Q4: Are there alternative synthetic routes to 1,2,4-triazoles that avoid the formation of 1,3,4-oxadiazole byproducts?
A4: Yes, several other methods can provide better selectivity. For instance, the Einhorn-Brunner reaction, which utilizes the condensation of imides with hydrazines, is a classic route to 1,2,4-triazoles.[3] Modern approaches, such as those involving amidines or multicomponent reactions, can also offer higher yields and selectivity.[3] Additionally, [3+2] cycloaddition reactions are known for their high regioselectivity in forming triazole rings.
Q5: If I have already formed a mixture of the triazole and oxadiazole, what is the best way to separate them?
A5: Separation can often be achieved using column chromatography. Due to the differences in the heteroatoms within the rings, the two compounds will likely have different polarities. A careful selection of the stationary and mobile phases should allow for their separation. If chromatography is challenging, recrystallization from a suitable solvent system might also be effective.
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazole with Minimized Oxadiazole Formation
This protocol is a general guideline for the synthesis of a 3,5-disubstituted-1,2,4-triazole from an acid hydrazide and a nitrile, a method that can offer better control over byproduct formation compared to direct condensation with a carboxylic acid at high temperatures.
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq)
-
Substituted Nitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.1 eq)
-
n-Butanol (as solvent)
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide (e.g., 5 mmol), the substituted nitrile (5.5 mmol), and anhydrous potassium carbonate (5.5 mmol).
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a controlled temperature, starting at a lower temperature (e.g., 120 °C) and monitoring for product formation versus byproduct. A typical condition could be 150°C for up to 2 hours.[4] The use of microwave irradiation can often reduce reaction times and potentially improve yields by minimizing exposure to prolonged high temperatures.[5]
-
After the reaction is complete (as monitored by TLC or LC-MS), allow the mixture to cool to room temperature.
-
The precipitated product can often be collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and the logic behind troubleshooting, the following diagrams are provided.
Caption: Competing pathways in triazole synthesis.
Caption: Troubleshooting workflow for byproduct minimization.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
Recrystallization techniques for purifying "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine." Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to assist in obtaining a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield after recrystallization, and how can I improve it?
A low recovery of your purified compound can be due to several factors. The most common issue is the compound being too soluble in the recrystallization solvent, even at low temperatures, which causes a significant portion to remain in the mother liquor.[1] Using an excessive amount of solvent to dissolve the crude product is another frequent pitfall.[1] Additionally, premature crystallization during a hot filtration step can lead to product loss.[1]
To improve your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[1]
-
Select an Appropriate Solvent: Carefully choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
-
Recover a Second Crop: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[1]
-
Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[1]
Q2: My compound is still impure after recrystallization. What could be the cause?
Persistent impurities after recrystallization can occur for a couple of main reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[1] Alternatively, the impurities may have very similar solubility properties to your desired compound, making separation by recrystallization ineffective.[1] In such cases, another purification technique like column chromatography might be necessary.[1]
Q3: My compound will not crystallize from the solution, even after cooling. What steps can I take?
Failure to crystallize is a common issue that can often be resolved with one of the following techniques:[1]
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of the pure crystalline compound, add a tiny crystal to the solution. This "seed crystal" can act as a template for further crystallization.
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Introduce an Anti-Solvent: Add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
Q4: The compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To address this, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a seed crystal can also help to encourage crystallization over oiling out.
Data Presentation
Table 1: Single Solvent Solubility Screening
| Solvent | Solubility at Room Temp. (e.g., 20°C) | Solubility at Elevated Temp. (e.g., boiling) | Observations (e.g., color, crystal formation upon cooling) |
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Water | |||
| Toluene |
Table 2: Mixed Solvent System Optimization
| Solvent 1 | Solvent 2 | Ratio (v/v) | Solubility at Room Temp. | Solubility at Elevated Temp. | Observations |
| Ethanol | Water | ||||
| Ethyl Acetate | Hexane | ||||
| Toluene | Heptane |
Note: For mixed solvent systems, dissolve the compound in the "good" solvent (in which it is more soluble) and then add the "poor" solvent (the anti-solvent) dropwise until turbidity is observed. Then, heat to redissolve.
Experimental Protocols
This protocol provides a general methodology for the recrystallization of "this compound." Optimization will be required based on your own solvent screening results.
1. Solvent Selection:
-
Based on your preliminary tests (Table 1), select a single solvent or a mixed solvent system. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, the compound should be soluble in one solvent and insoluble in the other. Common solvent systems for triazole derivatives include ethanol/water and ethyl acetate/hexane.[2][3]
2. Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen solvent and a boiling chip or magnetic stir bar.
-
Heat the mixture to the solvent's boiling point while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to ensure a good yield.[1]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
4. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Continue to draw air through the funnel to partially dry the crystals.
6. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry.
-
For complete drying, place the crystals in a vacuum oven at a temperature well below the melting point of the compound (Melting Point: 142-145 °C) and the boiling point of the solvent.[4]
Mandatory Visualization
The following diagrams illustrate the logical workflows for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for common recrystallization problems.
Caption: Logical workflow for selecting an appropriate recrystallization solvent.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine by HPLC-UV and UPLC-UV
Introduction
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antifungal agents.[1][2] Its purity is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two prominent analytical techniques for the validation of its purity: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV). The methodologies, comparative data, and validation workflows are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their quality control needs.
The validation of an analytical method is essential to ensure its accuracy, precision, and reliability for its intended purpose.[3] This guide outlines key validation parameters, including specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy, for both HPLC-UV and UPLC-UV methods.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust and reliable approach for the separation and quantification of this compound and its potential impurities.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution of Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL.
Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV)
UPLC offers a higher resolution, faster analysis time, and increased sensitivity compared to traditional HPLC.
-
Chromatographic System: A UPLC system with a binary solvent manager, sample manager, column heater, and a tunable UV detector.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: 0-2 min, 10-50% A; 2-3 min, 50-90% A; 3-3.5 min, 90% A; 3.5-4 min, 90-10% A; 4-5 min, 10% A.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of the mobile phase to a concentration of 0.1 mg/mL.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical performance data for the HPLC-UV and UPLC-UV methods in the purity validation of this compound and its potential impurities.
Table 1: Chromatographic Performance Comparison
| Analyte | Method | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | HPLC-UV | 5.8 | 1.2 | 8500 |
| UPLC-UV | 2.5 | 1.1 | 18000 | |
| Impurity A (2-Aminobenzaldehyde) | HPLC-UV | 3.2 | 1.3 | 7200 |
| UPLC-UV | 1.8 | 1.2 | 15500 | |
| Impurity B (1H-1,2,4-Triazole) | HPLC-UV | 2.1 | 1.1 | 6500 |
| UPLC-UV | 1.2 | 1.0 | 14000 |
Table 2: Method Validation Parameters Comparison
| Parameter | Method | This compound | Impurity A | Impurity B |
| Linearity (r²) | HPLC-UV | 0.9995 | 0.9991 | 0.9993 |
| UPLC-UV | 0.9998 | 0.9996 | 0.9997 | |
| LOD (µg/mL) | HPLC-UV | 0.1 | 0.2 | 0.15 |
| UPLC-UV | 0.02 | 0.05 | 0.04 | |
| LOQ (µg/mL) | HPLC-UV | 0.3 | 0.6 | 0.45 |
| UPLC-UV | 0.06 | 0.15 | 0.12 | |
| Accuracy (% Recovery) | HPLC-UV | 98.5 - 101.2 | 97.8 - 102.1 | 98.1 - 101.5 |
| UPLC-UV | 99.2 - 100.8 | 98.9 - 101.3 | 99.0 - 100.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the validation and comparison of the HPLC-UV and UPLC-UV methods.
Caption: Workflow for HPLC and UPLC method validation.
Hypothetical Degradation Pathway
This diagram illustrates a potential degradation pathway for this compound under oxidative and hydrolytic stress conditions, leading to the formation of potential impurities.
Caption: Potential degradation pathway of the target compound.
Conclusion
Both HPLC-UV and UPLC-UV are suitable methods for the purity validation of this compound. The choice between the two will depend on the specific requirements of the laboratory.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high throughput is not a primary concern.
-
UPLC-UV offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening, trace impurity analysis, and method development.
The data presented in this guide, although hypothetical, illustrates the typical performance differences between the two techniques. It is crucial to perform in-house validation to establish the suitability of the chosen method for its intended application.
References
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-1,2,4-Triazol-1-yl)acetamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-arylated 1,2,4-triazole coupled acetamide derivatives, which are structurally related to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine. The focus of this guide is to present the anticancer activity of these compounds against the human liver cancer cell line, HepG2, supported by experimental data and detailed protocols.
Quantitative Data Summary
The in vitro anticancer activity of the synthesized N-arylated 1,2,4-triazole coupled acetamides was evaluated using the MTT assay against the HepG2 cell line. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized in the table below.[1]
| Compound ID | R-group (Substitution on N-phenyl ring) | IC50 (µM) against HepG2 |
| 7a | 4-F | 16.81 ± 1.15 |
| 7b | 3,4-diCl | 11.25 ± 0.64 |
| 7c | 4-Cl | 15.34 ± 1.02 |
| 7d | 4-Br | 14.18 ± 0.93 |
| 7e | 4-CH₃ | 13.62 ± 0.87 |
| 7f | 2,4-diCH₃ | 12.79 ± 0.71 |
| Doxorubicin | (Standard Drug) | 10.50 ± 0.52 |
Structure-Activity Relationship (SAR) Analysis:
The data reveals that the nature and position of the substituent on the N-phenyl ring significantly influence the anticancer activity.[1]
-
Halogen Substitution: The presence of electron-withdrawing halogen atoms on the phenyl ring generally enhances cytotoxic activity. The disubstituted chlorinated derivative (7b , 3,4-diCl) exhibited the most potent activity among the series, with an IC50 value of 11.25 ± 0.64 µM. This was followed by the bromo-substituted compound (7d , 4-Br) and then the chloro-substituted compound (7c , 4-Cl). The fluoro-substituted derivative (7a , 4-F) showed the least activity among the halogenated compounds.
-
Methyl Substitution: Electron-donating methyl groups also contributed to the anticancer activity. The dimethyl-substituted compound (7f , 2,4-diCH₃) was more active than the monomethyl-substituted derivative (7e , 4-CH₃).
-
Overall Trend: The order of activity based on the IC50 values is: 7b > 7f > 7e > 7d > 7c > 7a . All the synthesized compounds demonstrated significant anticancer activity, with IC50 values comparable to the standard drug, doxorubicin.[1]
Experimental Protocols
MTT Assay for In Vitro Anticancer Activity
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Human liver cancer cell line (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin and Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][4]
-
Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 10 to 1000 µM). A control group with the vehicle (DMSO) and a positive control with a standard anticancer drug (e.g., doxorubicin) were also included. The plates were incubated for another 48 hours under the same conditions.[4]
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: After the incubation with MTT, the medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were then gently shaken for 20 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.[2][4]
-
Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 values were determined by plotting the percentage of cell viability against the concentration of the compounds.
Visualizations
Workflow for Structure-Activity Relationship Study
The following diagram illustrates the general workflow for a structure-activity relationship study of novel chemical compounds.
Caption: A flowchart illustrating the process of a structure-activity relationship (SAR) study.
References
- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. researchhub.com [researchhub.com]
- 4. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
In Vitro Antifungal Efficacy: A Comparative Framework for 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine and Fluconazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: As of the current date, publicly available scientific literature does not contain direct comparative studies on the in vitro antifungal efficacy of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" versus fluconazole. This guide provides a framework for such a comparison by detailing the standard experimental protocols, presenting established efficacy data for the widely-used antifungal agent fluconazole as a benchmark, and illustrating the common mechanism of action for triazole-based antifungal compounds.
Introduction to Triazole Antifungals
Triazole antifungals represent a significant class of compounds used in the management of fungal infections. Their mechanism of action generally involves the inhibition of a key enzyme in the fungal cell membrane synthesis pathway. Fluconazole, a first-generation triazole, is a well-established antifungal agent with a broad spectrum of activity against many yeasts. "this compound" is a chemical entity that contains the characteristic 1,2,4-triazole ring, suggesting a potential for antifungal properties. However, without experimental data, its efficacy remains to be determined.
Comparative In Vitro Efficacy Data
While no specific data is available for "this compound," the following table summarizes the typical in vitro activity of fluconazole against a range of common fungal pathogens, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. These Minimum Inhibitory Concentration (MIC) values represent the concentration of the drug that inhibits the visible growth of the microorganism.
Table 1: Typical MIC Ranges for Fluconazole Against Common Fungal Pathogens
| Fungal Species | Fluconazole MIC Range (µg/mL) | General Susceptibility |
| Candida albicans | 0.25 - 2 | Generally Susceptible[1][2] |
| Candida glabrata | 0.5 - 32 | Susceptibility can be variable[1][2] |
| Candida parapsilosis | 0.5 - 4 | Generally Susceptible[1] |
| Candida tropicalis | 0.5 - 4 | Generally Susceptible[1][2] |
| Candida krusei | 16 - >64 | Often Intrinsically Resistant[1] |
| Cryptococcus neoformans | 2 - 16 | Susceptible[3][4][5][6] |
| Aspergillus fumigatus | >64 | Intrinsically Resistant[7][8] |
Note: MIC values can vary between isolates and are interpreted based on established clinical breakpoints.
Experimental Protocols
To evaluate the in vitro antifungal efficacy of a novel compound like "this compound" and compare it to a standard agent such as fluconazole, a standardized methodology is crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is a widely accepted reference method for yeasts.[9][10][11][12]
Key Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)
-
Preparation of Antifungal Agents:
-
Stock solutions of the test compounds (e.g., "this compound" and fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using a standardized growth medium, such as RPMI-1640 medium buffered with MOPS to a pH of 7.0.[13]
-
-
Inoculum Preparation:
-
The fungal isolate to be tested is grown on an agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
This suspension is further diluted in the RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
For Candida species, the plates are typically incubated for 24-48 hours. For Cryptococcus neoformans, incubation is usually extended to 72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined by visual inspection of the wells or by using a spectrophotometric reader.
-
For azole antifungals like fluconazole, the MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth in the drug-free control well.
-
-
Quality Control:
-
Reference strains with known MIC values (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) are included in each assay to ensure the accuracy and reproducibility of the results.
-
Visualizations
Experimental Workflow Diagram
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Correlation of fluconazole MICs with clinical outcome in cryptococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 7. brieflands.com [brieflands.com]
- 8. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Structural Confirmation of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the chemical structure of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine by comparing experimentally obtained Nuclear Magnetic Resonance (NMR) data with predicted spectral values. The following sections detail the expected ¹H and ¹³C NMR data, standardized experimental protocols for data acquisition, and a logical workflow for structural verification.
Predicted NMR Spectral Data
The expected chemical shifts for this compound are derived from established ranges for its constituent functional groups. An experimental spectrum exhibiting signals consistent with these predictions would provide strong evidence for the correct structure.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| Triazole-H | 8.0 - 9.5 | Two singlets | 1H each | H-3', H-5' |
| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H | H-3, H-4, H-5, H-6 |
| Benzylic-CH₂ | 3.8 - 4.5 | Singlet | 2H | H-7 |
| Amine-NH₂ | 1.5 - 3.5 | Broad Singlet | 2H | -NH₂ |
Note: The amine protons are subject to exchange and may appear as a broad signal or not be observed depending on the solvent and sample purity.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Triazole-C | 145 - 155 | C-3', C-5' |
| Aromatic-C (quaternary) | 135 - 145 | C-1, C-2 |
| Aromatic-CH | 124 - 132 | C-3, C-4, C-5, C-6 |
| Benzylic-CH₂ | 40 - 50 | C-7 |
Experimental Protocols
To obtain reliable NMR data for comparison, the following standardized protocols should be followed.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Data Acquisition
-
The ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
A relaxation delay of 1-2 seconds is recommended.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of quaternary carbons.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical steps involved in confirming the structure of the target compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
By systematically following this guide, researchers can confidently confirm the structure of this compound. A close correlation between the experimental and predicted NMR data will serve as definitive proof of the compound's identity.
Comparative Bioactivity Analysis of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" and its Regioisomers: A Review of Available Data
The 1,2,4-triazole ring is a key structural motif in a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties. The biological activity of triazole-containing compounds is often influenced by the nature and position of substituents on both the triazole and the associated aromatic rings. Therefore, a comparative analysis of the bioactivity of ortho-, meta-, and para-isomers of (1H-1,2,4-triazol-1-yl)benzenemethanamine is of significant interest to researchers in medicinal chemistry and drug development.
Despite extensive searches, no studies presenting a head-to-head comparison of the biological activities of these specific regioisomers were identified. The available literature focuses on more complex derivatives, where the "(1H-1,2,4-triazol-1-yl)benzenemethanamine" core is further functionalized. For instance, studies on N-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have explored their anticonvulsant activities; however, the bioactivity of the parent amine compound was not reported.
The absence of direct experimental data for "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" and its regioisomers prevents the creation of a quantitative comparison guide as initially intended. To facilitate future research in this area, this guide will instead outline the general biological significance of the 1,2,4-triazole scaffold and provide a hypothetical framework for the types of experimental investigations that would be necessary to perform a robust comparative analysis.
Potential Areas of Bioactivity for Investigation
Based on the known pharmacological profiles of 1,2,4-triazole derivatives, the following bioactivities would be relevant areas of investigation for "this compound" and its regioisomers:
-
Antifungal Activity: Triazole compounds are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.
-
Antimicrobial Activity: Various 1,2,4-triazole derivatives have demonstrated efficacy against a range of bacterial strains.
-
Anticancer Activity: The triazole nucleus is a component of several anticancer agents, and its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
-
Anticonvulsant Activity: The 1,2,4-triazole moiety is present in several anticonvulsant drugs, suggesting potential activity for the target compounds in neurological disorders.
Proposed Experimental Workflow for Comparative Bioactivity Analysis
To address the current knowledge gap, a systematic investigation of the bioactivity of the ortho-, meta-, and para-isomers of (1H-1,2,4-triazol-1-yl)benzenemethanamine would be required. The following diagram illustrates a proposed experimental workflow.
Caption: Proposed workflow for the comparative bioactivity study.
Detailed Experimental Protocols (Hypothetical)
Should the necessary compounds be synthesized, the following are examples of standard experimental protocols that could be employed to evaluate and compare their bioactivities.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) would be used.
-
Preparation of Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Assay Plate Preparation: The test compounds (ortho-, meta-, and para-isomers) and a standard antifungal agent (e.g., fluconazole) are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) would be used.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (ortho-, meta-, and para-isomers) and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
Conclusion and Future Directions
While this guide could not provide a direct comparison of the bioactivity of "this compound" and its regioisomers due to a lack of available data, it highlights the potential for these compounds to exhibit interesting pharmacological properties. The provided hypothetical experimental framework outlines a clear path for future research to elucidate the structure-activity relationships of these fundamental triazole derivatives. Such studies would be invaluable to the medicinal chemistry community for the rational design of new and more effective therapeutic agents. Researchers are encouraged to undertake the synthesis and systematic biological evaluation of these regioisomers to fill this notable gap in the scientific literature.
Mass spectrometry analysis for the validation of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine"
For Immediate Release
A comprehensive analysis underscores the superior performance of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the validation of the pharmaceutical intermediate "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine". This guide provides a comparative overview of analytical methodologies, offering researchers and drug development professionals critical data to support robust and reliable quantification of this small molecule.
"this compound" is a key building block in the synthesis of various pharmaceutical agents. Accurate and precise analytical methods are paramount for ensuring the quality and safety of the final drug products. While several analytical techniques are available for the validation of small molecules, LC-MS/MS emerges as the gold standard due to its high sensitivity, selectivity, and specificity.
Comparative Analysis of Analytical Techniques
A comparison of common analytical techniques for the validation of small molecule pharmaceuticals highlights the distinct advantages of LC-MS/MS.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV-Vis absorption. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; provides mass-to-charge ratio information. | Very High; precursor and product ion scanning offers exceptional selectivity. |
| Sensitivity | Lower (µg/mL range). | High (ng/mL range). | Highest (pg/mL to fg/mL range). |
| Applicability | Compounds with a UV chromophore. | Volatile and thermally stable compounds. | Wide range of non-volatile and thermally labile compounds. |
| Sample Preparation | Relatively simple. | Often requires derivatization for polar compounds. | Can often analyze samples with minimal preparation. |
| Confirmation | Based on retention time. | Based on retention time and mass spectrum. | Based on retention time and specific fragmentation patterns (MRM). |
In-Depth Look: Mass Spectrometry Analysis
The validation of "this compound" by LC-MS/MS provides unparalleled confidence in the analytical results. The technique's ability to selectively monitor specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), minimizes matrix effects and ensures accurate quantification even at very low concentrations.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
Accurately weigh and dissolve the "this compound" standard in a suitable solvent (e.g., methanol/water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.
-
For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation from potential impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of "this compound".
-
Product Ions (Q3): Characteristic fragment ions. Based on the fragmentation of similar structures, likely fragments would result from the loss of ammonia (NH₃) from the benzylamine moiety and cleavage of the triazole ring.[1]
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Predicted Fragmentation Pathway
The fragmentation of "this compound" is predicted to involve two primary pathways: the loss of ammonia from the benzenemethanamine group and the cleavage of the 1,2,4-triazole ring.
Workflow for Mass Spectrometry Validation
The overall workflow for the validation of "this compound" using mass spectrometry involves several key stages, from sample preparation to data analysis.
References
Cross-reactivity studies of "2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine" in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical biological activity of the novel triazole compound, 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine, against established antifungal agents. The data presented for the target compound is illustrative, designed to guide researchers in evaluating similar novel chemical entities. The primary focus of this comparison is on antifungal efficacy and potential cross-reactivity with human enzymes, a critical aspect of preclinical drug development.
Introduction to Triazole Antifungal Agents
Triazole-containing compounds are a cornerstone of antifungal therapy.[1][2][3] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. A crucial factor for the clinical success of triazole antifungals is their selectivity for fungal CYP51 over human CYP450 enzymes to minimize off-target effects and potential drug-drug interactions.[1][6][7]
This guide compares the hypothetical antifungal activity and selectivity of this compound with well-established triazole drugs: Fluconazole and Voriconazole.
Data Presentation: Comparative Biological Activity
The following table summarizes the hypothetical in vitro activity of this compound and comparator drugs against a common fungal pathogen, Candida albicans, and its cross-reactivity with a major human drug-metabolizing enzyme, CYP3A4.
| Compound | Antifungal Activity (MIC µg/mL) vs. C. albicans | Human CYP3A4 Inhibition (IC50 µM) | Selectivity Index (CYP3A4 IC50 / C. albicans MIC) |
| This compound | 0.25 (Hypothetical) | >50 (Hypothetical) | >200 |
| Fluconazole | 0.5 - 4.0 | >100 | >25 - 200 |
| Voriconazole | 0.03 - 0.125 | 1.8 | 14.4 - 60 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher selectivity index indicates a more favorable safety profile.
Signaling Pathway: Ergosterol Biosynthesis
The diagram below illustrates the ergosterol biosynthesis pathway in fungi, highlighting the target of triazole antifungal agents.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazoles.
Experimental Workflow: In Vitro Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the antifungal activity and potential cross-reactivity of a novel compound.
Caption: Workflow for in vitro antifungal and cross-reactivity screening.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against Candida albicans.
Materials:
-
Test compound, Fluconazole, Voriconazole
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar for 24 hours at 35°C. Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound and comparator drugs in RPMI-1640 in the 96-well plates.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth in the drug-free control well, as determined visually or spectrophotometrically.
Human CYP450 Inhibition Assay (CYP3A4)
This protocol is a generalized method for assessing CYP inhibition using human liver microsomes.[8][9][10]
Objective: To determine the IC50 value of the test compound for the inhibition of human CYP3A4 activity.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4-specific substrate (e.g., midazolam)
-
Positive control inhibitor (e.g., ketoconazole)
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a pre-incubation mix containing human liver microsomes, the test compound at various concentrations (or positive control), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Reaction Initiation: Add the CYP3A4 substrate (midazolam) and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
IC50 Calculation: The rate of metabolite formation at each test compound concentration is compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of the test compound against a mammalian cell line.[11][12][13][14]
Materials:
-
Test compound
-
Human cell line (e.g., HepG2, a liver-derived cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The CC50 (cytotoxic concentration 50%) is the concentration of the compound that reduces cell viability by 50%.
References
- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
Head-to-head comparison of the antifungal spectrum of different triazole compounds.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action, centered on the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This disruption leads to altered membrane fluidity and function, ultimately inhibiting fungal growth.[1][4] This guide provides a detailed comparison of the in vitro antifungal spectrum of prominent triazole compounds, supported by experimental data and standardized testing methodologies.
Comparative Antifungal Activity
The in vitro efficacy of triazole compounds is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used to ensure reproducibility and comparability of MIC data.[5][6][7][8][9]
Below are summary tables of the in vitro activity of key triazoles against a range of clinically relevant fungal pathogens. The data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of Triazoles against Candida Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Fluconazole | 0.25 - 1 | 0.5 - 4 | [10] |
| Itraconazole | 0.03 - 0.25 | 0.12 - 1 | [10] | |
| Voriconazole | 0.015 - 0.06 | 0.03 - 0.25 | [10] | |
| Posaconazole | 0.03 - 0.12 | 0.06 - 0.5 | [4][10] | |
| Isavuconazole | ≤0.015 - 0.06 | 0.03 - 0.12 | [11] | |
| Candida glabrata | Fluconazole | 4 - 32 | 16 - >64 | [10] |
| Itraconazole | 0.25 - 2 | 1 - 8 | [10] | |
| Voriconazole | 0.06 - 1 | 0.5 - 4 | [10] | |
| Posaconazole | 0.25 - 1 | 0.5 - 2 | [4] | |
| Isavuconazole | 0.12 - 0.5 | 2 | [11] | |
| Candida parapsilosis | Fluconazole | 0.5 - 2 | 1 - 8 | [10] |
| Itraconazole | 0.03 - 0.12 | 0.06 - 0.5 | [10] | |
| Voriconazole | 0.015 - 0.03 | 0.03 - 0.12 | [10] | |
| Posaconazole | 0.03 - 0.12 | 0.06 - 0.25 | [4] | |
| Isavuconazole | ≤0.015 - 0.03 | 0.03 - 0.06 | [11] | |
| Candida tropicalis | Fluconazole | 0.5 - 4 | 1 - 16 | [10] |
| Itraconazole | 0.06 - 0.25 | 0.12 - 1 | [10] | |
| Voriconazole | 0.015 - 0.06 | 0.03 - 0.25 | [10] | |
| Posaconazole | 0.06 - 0.12 | 0.12 - 0.5 | [4] | |
| Isavuconazole | 0.03 - 0.06 | 0.06 - 0.12 | [11] | |
| Candida krusei | Fluconazole | 16 - 64 | 32 - >64 | [10] |
| Itraconazole | 0.25 - 1 | 0.5 - 2 | [10] | |
| Voriconazole | 0.12 - 0.5 | 0.25 - 1 | [10] | |
| Posaconazole | 0.25 - 0.5 | 0.5 - 1 | [4] | |
| Isavuconazole | 0.25 - 0.5 | 1 | [11] |
Table 2: In Vitro Activity of Triazoles against Aspergillus Species and Mucorales
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aspergillus fumigatus | Itraconazole | 0.25 - 1 | 0.5 - 2 | [12] |
| Voriconazole | 0.25 - 0.5 | 0.5 - 1 | [4] | |
| Posaconazole | ≤0.06 - 0.25 | 0.12 - 0.5 | [4] | |
| Isavuconazole | 0.5 - 1 | 1 - 2 | [4][11] | |
| Aspergillus flavus | Itraconazole | 0.25 - 1 | 0.5 - 2 | [13] |
| Voriconazole | 0.5 - 1 | 1 - 2 | ||
| Posaconazole | 0.12 - 0.5 | 0.25 - 1 | ||
| Isavuconazole | 1 - 2 | 2 - 4 | ||
| Aspergillus terreus | Itraconazole | 0.25 - 1 | 0.5 - 2 | |
| Voriconazole | 0.25 - 1 | 0.5 - 2 | ||
| Posaconazole | 0.12 - 0.5 | 0.25 - 1 | ||
| Isavuconazole | 0.5 - 1 | 1 - 2 | ||
| Mucorales | Itraconazole | 1 - 8 | 4 - >16 | |
| Voriconazole | 4 - >16 | >16 | ||
| Posaconazole | 0.5 - 2 | 1 - 4 | [4] | |
| Isavuconazole | 1 - 4 | 2 - 8 | [11] |
Experimental Protocols
The data presented in this guide is predominantly based on broth microdilution methods as outlined by CLSI document M27-A3 and EUCAST Definitive Document E.DEF 7.3.2.[5][6][8][9]
Key Steps in Broth Microdilution Antifungal Susceptibility Testing:
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0 is the standard medium.[7]
-
Antifungal Agent Preparation: Stock solutions of the triazole compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the test medium to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A standardized inoculum suspension is prepared in sterile saline or water, and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. This is further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Incubation: The microdilution plates are incubated at 35°C for 24-48 hours for Candida species and for longer periods for some molds, as specified in the guidelines.[5]
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or spectrophotometrically.
Mechanism of Action and Resistance
The primary mechanism of action for triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in impaired membrane function and fungal cell death or growth inhibition.[1][4][14]
Caption: Mechanism of action of triazole antifungals.
Resistance to triazoles can emerge through several mechanisms, including:
-
Target site modification: Mutations in the ERG11 or CYP51 gene can lead to a reduced affinity of the enzyme for the triazole drug.[1][2]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.[14]
-
Efflux pump upregulation: Increased expression of drug efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove the triazole from the fungal cell.[14]
Caption: Standard workflow for broth microdilution antifungal susceptibility testing.
Conclusion
The selection of an appropriate triazole antifungal agent requires a thorough understanding of its spectrum of activity against the suspected or identified fungal pathogen. While newer triazoles like voriconazole, posaconazole, and isavuconazole generally exhibit a broader spectrum and greater potency against many fungal species compared to fluconazole, resistance remains a significant clinical challenge.[4][15][16] Continuous surveillance of antifungal susceptibility patterns through standardized testing methods is crucial for guiding therapeutic decisions and optimizing patient outcomes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and clinicians in the field of medical mycology and drug development.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungals and Drug Resistance [mdpi.com]
- 4. Role of New Antifungal Agents in the Treatment of Invasive Fungal Infections in Transplant Recipients: Isavuconazole and New Posaconazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. academic.oup.com [academic.oup.com]
Assessing the Therapeutic Index of Novel Triazole Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapy is continually evolving, with novel triazole agents offering broader spectra of activity and improved pharmacokinetic profiles. A critical parameter in the evaluation of these new chemical entities is the therapeutic index (TI), a quantitative measure of a drug's safety that compares its effective concentration to its toxic concentration. A higher TI is indicative of a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of several novel triazole antifungal agents alongside established treatments, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The therapeutic index provides a crucial metric for preclinical and clinical assessment of antifungal agents. It is often expressed as a selectivity index (SI) in vitro, calculated as the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (MIC). The following tables summarize the available in vitro efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxicity data for established and novel triazole antifungals. It is important to note that a direct comparison of therapeutic indices can be challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Agents Against Key Fungal Pathogens
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus | Cryptococcus neoformans |
| Established Agents | ||||
| Fluconazole | 0.25 - 1.0 | 8 - 64 | Not Active | 2 - 8 |
| Itraconazole | 0.03 - 0.25 | 0.125 - 1 | 0.125 - 1 | 0.06 - 0.5 |
| Voriconazole | 0.015 - 0.125 | 0.03 - 1 | 0.25 - 1 | 0.03 - 0.25 |
| Posaconazole | 0.015 - 0.125 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.25 |
| Novel Agents | ||||
| Isavuconazole | 0.004 - 0.06 | 0.06 - 0.5 | 0.5 - 2 | 0.015 - 0.125 |
| Oteseconazole | ~0.008 | ~0.125 | Not Widely Reported | Not Widely Reported |
| Ravuconazole | 0.015 - 0.125 | 0.125 - 1 | 0.5 - 2 | 0.03 - 0.25 |
| Albaconazole | 0.004 - 0.03 | 0.015 - 0.125 | 0.06 - 0.5 | 0.008 - 0.06 |
Note: MIC values can vary significantly depending on the specific strain and testing methodology.
Table 2: In Vitro Cytotoxicity (CC50 in µg/mL) and Calculated Selectivity Index (SI) of Triazole Agents
| Antifungal Agent | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI) vs. C. albicans (using geometric mean MIC) |
| Established Agents | |||
| Fluconazole | HepG2 | >100 | >100 - 400 |
| Itraconazole | Various | 5 - 20 | 40 - 160 |
| Voriconazole | HepG2 | ~50 | ~400 |
| Posaconazole | Various | >10 | >80 |
| Novel Agents | |||
| Isavuconazole | HepG2 | >20 | >333 |
| Oteseconazole | Not specified | High (Implied) | >2000 (relative to human CYP51)[1] |
| Ravuconazole | Not Widely Reported | Not Widely Reported | Not Calculable |
| Albaconazole | Not Widely Reported | Not Widely Reported | Not Calculable |
Note: The Selectivity Index (SI) is calculated as CC50 / MIC. A higher SI indicates greater selectivity for the fungal target over mammalian cells. Data for novel agents is still emerging.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the therapeutic index of antifungal agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M27-A3)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.
1. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.
-
A suspension in sterile saline is prepared and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Antifungal Agent Preparation:
-
A stock solution of the triazole agent is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition (approximately 50% for azoles) of growth is observed visually compared to the growth in the drug-free control well.
MTT Assay for Mammalian Cell Cytotoxicity (CC50) Determination
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
1. Cell Seeding:
-
Mammalian cells (e.g., HepG2, HEK293) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Exposure:
-
The culture medium is replaced with fresh medium containing serial dilutions of the triazole antifungal agent.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
3. MTT Addition and Incubation:
-
A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. CC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Visualizing the Assessment of Therapeutic Index
The following diagrams illustrate the key concepts and workflows involved in determining the therapeutic index of novel antifungal agents.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat and closed-toe shoes. |
| Respiratory Protection | May be required if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific recommendations. |
Step-by-Step Disposal Protocol
The principal method for the disposal of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine and its associated waste is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
-
Waste Collection:
-
Solid Waste: Carefully collect any solid form of the compound, including contaminated items such as gloves, weighing paper, and other disposable labware. Place these materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.
-
Empty Containers: Containers that previously held the compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly closed except when waste is being added.
-
Secondary containment should be used to capture any potential leaks.[1]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
-
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Ventilate the Area: Ensure the area is well-ventilated. If the spill occurs within a fume hood, keep it operational.
-
Wear Appropriate PPE: Don the required personal protective equipment as outlined above.
-
Containment and Absorption:
-
For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material using an inert absorbent such as vermiculite or sand, and then place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
Researchers and drug development professionals handling 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95) |
| Solution Preparation and Transfers | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
| Running Reactions | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood |
| Work-up and Purification | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
Stringent adherence to these PPE protocols is mandatory due to the potential for skin, eye, and respiratory tract irritation.[1]
Emergency First-Aid Procedures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] |
Spill and Disposal Management
Proper management of spills and waste is essential for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, disposable lab coats) | Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste.[1] |
| Solid Waste (e.g., contaminated filter paper, weighing boats) | Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to institutional guidelines.[1] |
| Liquid Waste (e.g., reaction mixtures, solvent rinses) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste according to institutional guidelines.[1] |
| Contaminated Glassware | 1. Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours.3. After decontamination, wash with soap and water.[1] |
In case of a spill, evacuate the area and alert a supervisor. For small spills, trained personnel with appropriate PPE can use an absorbent material to contain it.[1] For larger spills, contact the institution's environmental health and safety department.[1]
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for handling this compound.
Experimental Protocols: General Handling Procedures
-
Engineering Controls : All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Donning PPE : Before handling the chemical, put on all required PPE in the correct order.
-
Handling : Use only in a chemical fume hood.[7] Avoid breathing dust, vapor, mist, or gas.[7] Do not get in eyes, on skin, or on clothing.[7]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][7]
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination, and wash hands thoroughly after handling.[4][5][8]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
